Strontium Ranelate (Standard)
Beschreibung
Eigenschaften
Molekularformel |
C12H6N2O8SSr2 |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O8S.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;/q;2*+2/p-4 |
InChI-Schlüssel |
XXUZFRDUEGQHOV-UHFFFAOYSA-J |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Strontium Ranelate: A Comprehensive Technical Overview for Drug Development Professionals
Abstract: Strontium ranelate is a unique oral anti-osteoporotic agent characterized by its dual mechanism of action: concurrently stimulating bone formation and inhibiting bone resorption. This technical guide provides an in-depth analysis of its core properties, including its chemical structure, pharmacokinetics, and the molecular pathways it modulates. Detailed experimental protocols and summarized clinical data are presented to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Fundamental Properties
Strontium ranelate is an organometallic compound composed of two atoms of stable, non-radioactive strontium and one molecule of ranelic acid.[1][2] Upon oral administration, it dissociates into its constituent components.[2]
Chemical and Physical Data
| Property | Value |
| IUPAC Name | distrontium;5-[bis(carboxylatomethyl)amino]-4-cyano-3-(carboxylatomethyl)thiophene-2-carboxylate[3] |
| Chemical Formula | C₁₂H₆N₂O₈SSr₂[4] |
| Molecular Weight | 513.49 g/mol [4] |
| Appearance | White to off-white powder[3] |
| Bioavailability | ~25% (range 19-27%)[4][5] |
Pharmacokinetic Profile
| Parameter | Description |
| Absorption | Reaches maximum plasma concentration 3-5 hours after a 2g dose.[5] Food and calcium intake significantly reduce bioavailability by 60-70%.[5][6] |
| Distribution | Has a high affinity for and binds to bone tissue. Plasma protein binding is low at approximately 25%.[4] |
| Metabolism | As a divalent cation, strontium is not metabolized. Ranelic acid is also not extensively metabolized.[4] |
| Excretion | Primarily eliminated through the kidneys. The elimination half-life of strontium is approximately 60 hours.[4] |
Dual Mechanism of Action on Bone Remodeling
Strontium ranelate uniquely rebalances bone turnover in favor of bone formation by simultaneously stimulating osteoblastic activity and inhibiting osteoclastic activity.[6][7][8] This dual action distinguishes it from purely anti-resorptive or anabolic agents.
Stimulation of Bone Formation
Strontium ranelate promotes the replication and differentiation of pre-osteoblastic cells and increases the synthesis of bone matrix proteins like collagen.[9][10] This anabolic effect is primarily mediated through the activation of the Calcium-Sensing Receptor (CaSR), which triggers downstream signaling cascades.[3][4]
Caption: Signaling pathway for strontium ranelate-induced bone formation.
Inhibition of Bone Resorption
The compound also curtails bone resorption by inhibiting the differentiation and activity of osteoclasts and promoting their apoptosis.[8][11] A key mechanism is the modulation of the RANKL/OPG system. Strontium ranelate stimulates osteoblasts to increase the secretion of Osteoprotegerin (OPG), a decoy receptor for RANKL, thereby preventing RANKL from activating osteoclast precursors.[4][6][9]
Caption: Inhibition of osteoclastogenesis via the OPG/RANKL pathway.
Key Experimental Protocols
In Vitro Osteoblast Differentiation Assay
Objective: To quantify the anabolic effect of strontium ranelate on osteoprogenitor cells.
Methodology:
-
Cell Culture: Murine primary calvaria osteoblasts or MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% FBS and antibiotics.
-
Osteogenic Induction: Differentiation is induced by supplementing the culture medium with ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).
-
Treatment: Cells are treated with varying concentrations of strontium ranelate (e.g., 0.1 mM to 1 mM) for the duration of the experiment (typically 14-22 days).[12][13]
-
Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7 or 14), cells are lysed, and ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate.[14]
-
Mineralization Assessment: At a late time point (e.g., day 21), the formation of mineralized nodules is visualized and quantified by staining the extracellular matrix with Alizarin Red S.[14]
-
Gene Expression: The expression of key osteogenic marker genes (e.g., RUNX2, BSP, OCN) is quantified using qRT-PCR at various time points.[12]
Caption: Experimental workflow for in vitro osteoblast differentiation.
In Vitro Osteoclastogenesis Assay
Objective: To assess the inhibitory effect of strontium ranelate on osteoclast formation and function.
Methodology:
-
Cell Isolation: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice or rats and cultured in the presence of M-CSF (Macrophage Colony-Stimulating Factor).
-
Differentiation: Osteoclast differentiation is induced by adding RANKL to the culture medium.
-
Treatment: Cultures are treated with various concentrations of strontium ranelate throughout the differentiation period (typically 5-7 days).
-
TRAP Staining: Mature osteoclasts are identified and quantified by staining for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted.[15][16]
-
Resorption Pit Assay: To assess function, BMMs are cultured on bone or dentin slices. After treatment and differentiation, cells are removed, and the resorbed pit area is visualized and quantified using microscopy.[12]
-
Actin Ring Staining: The integrity of the actin ring, which is crucial for resorptive activity, can be visualized using phalloidin (B8060827) staining to observe disruptions caused by the treatment.[12]
Caption: Experimental workflow for in vitro osteoclastogenesis.
Clinical Efficacy & Safety Profile
The efficacy of strontium ranelate in treating postmenopausal osteoporosis has been established in large-scale, multinational Phase 3 clinical trials.
| Clinical Trial Data | SOTI (Spinal Osteoporosis Therapeutic Intervention) | TROPOS (Treatment of Peripheral Osteoporosis) |
| Patient Population | 1,649 postmenopausal women with at least one prior vertebral fracture.[17] | 5,091 postmenopausal women with osteoporosis.[17] |
| Primary Endpoint | Incidence of new vertebral fractures.[17] | Incidence of new non-vertebral fractures.[17] |
| Key Efficacy Finding | 41% reduction in the risk of new vertebral fractures over 3 years compared to placebo.[18] | 16% reduction in the risk of non-vertebral fractures over 3 years compared to placebo.[18] |
| Safety & Tolerability | Generally well-tolerated. The most common adverse events were mild and transient nausea and diarrhea.[18][19] An increased risk of venous thromboembolism (VTE) was noted.[6] |
Note: Due to an observed increased risk of cardiovascular events in some patient populations, the use of strontium ranelate has been restricted.[6][9] It is primarily recommended for patients at high risk of fracture who cannot use other osteoporosis treatments.[9]
References
- 1. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strontium Ranelate - LKT Labs [lktlabs.com]
- 4. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 5. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium ranelate: a novel mode of action leading to renewed bone quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 10. Strontium ranelate: a new paradigm in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design and methodology of the phase 3 trials for the clinical development of strontium ranelate in the treatment of women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strontium ranelate--data on vertebral and nonvertebral fracture efficacy and safety: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Strontium Ranelate: A Dual-Action Agent for Bone Anabolism and Antiresorption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Strontium ranelate is a unique oral therapeutic agent formerly used for the management of severe osteoporosis. It is distinguished by its dual mechanism of action, which involves the simultaneous stimulation of bone formation and inhibition of bone resorption. This uncoupling of bone remodeling processes favorably shifts the balance towards bone apposition, leading to increased bone mass and strength. This technical guide provides a comprehensive overview of the molecular mechanisms, preclinical and clinical evidence, and experimental methodologies related to the dual action of strontium ranelate.
Introduction
Osteoporosis is a systemic skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, with a consequent increase in bone fragility and susceptibility to fracture. Strontium ranelate, composed of two atoms of stable strontium and an organic moiety, ranelic acid, has demonstrated efficacy in reducing the risk of vertebral and non-vertebral fractures in postmenopausal women with osteoporosis.[1][2][3] Its therapeutic effect is attributed to its ability to rebalance (B12800153) bone turnover in favor of formation.[4] This document serves as a technical resource for researchers and professionals in drug development, detailing the scientific underpinnings of strontium ranelate's dual action on bone metabolism.
The Dual Mechanism of Action: Stimulating Formation, Inhibiting Resorption
Strontium ranelate's distinctive therapeutic profile stems from its concurrent positive influence on osteoblasts, the bone-forming cells, and its inhibitory effect on osteoclasts, the bone-resorbing cells.[5][6]
Anabolic Effects: Promotion of Bone Formation
In vitro studies have consistently shown that strontium ranelate enhances the replication and differentiation of pre-osteoblastic cells.[5] It stimulates the synthesis of crucial bone matrix proteins, including collagen and non-collagenous proteins, by mature osteoblasts.[6] This pro-formative activity is reflected in an increase in bone formation markers observed in clinical trials.[1]
Anti-resorptive Effects: Inhibition of Bone Resorption
Concurrently, strontium ranelate curtails bone resorption. It has been demonstrated to decrease the differentiation and resorbing activity of osteoclasts.[5] Furthermore, it promotes the apoptosis (programmed cell death) of mature osteoclasts, thereby reducing the overall bone-resorbing capacity.[5] This anti-catabolic effect is supported by a decrease in bone resorption markers in patients treated with strontium ranelate.[1]
Key Signaling Pathways Modulated by Strontium Ranelate
The dual action of strontium ranelate is orchestrated through its interaction with several key signaling pathways that govern bone cell function.
Calcium-Sensing Receptor (CaSR) Pathway
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. Strontium, being chemically similar to calcium, can activate the CaSR on both osteoblasts and osteoclasts.[7][8]
-
In Osteoblasts: Activation of CaSR by strontium can trigger downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK) and Akt pathways, which promote osteoblast proliferation, differentiation, and survival.[7][8]
-
In Osteoclasts: CaSR activation by strontium is implicated in the induction of osteoclast apoptosis.[9]
RANKL/OPG Pathway
The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and Osteoprotegerin (OPG) are central regulators of osteoclastogenesis. RANKL, expressed by osteoblasts, promotes osteoclast formation and activation by binding to its receptor RANK on osteoclast precursors. OPG, also secreted by osteoblasts, acts as a decoy receptor for RANKL, thereby inhibiting its pro-osteoclastogenic effects.[10] Strontium ranelate has been shown to modulate this pathway by increasing OPG expression and decreasing RANKL expression in osteoblasts, thus shifting the balance towards inhibition of bone resorption.[4]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of osteoblast proliferation, differentiation, and survival.[10] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then stimulates the transcription of genes involved in bone formation. Strontium has been shown to activate the Wnt/β-catenin pathway in osteoblasts, contributing to its anabolic effect on bone.[11][12] Some studies suggest that strontium may also inhibit sclerostin, a negative regulator of the Wnt pathway.[13]
Quantitative Data from Clinical Trials
The efficacy of strontium ranelate in postmenopausal osteoporosis has been evaluated in large-scale, randomized, double-blind, placebo-controlled trials, most notably the Spinal Osteoporosis Therapeutic Intervention (SOTI) study and the Treatment of Peripheral Osteoporosis (TROPOS) study.[1][2][3]
Table 1: Effect of Strontium Ranelate (2 g/day ) on Fracture Risk
| Trial | Fracture Type | Treatment Duration | Relative Risk Reduction (RRR) vs. Placebo | p-value |
| SOTI [1] | New Vertebral Fracture | 1 Year | 49% | <0.001 |
| New Vertebral Fracture | 3 Years | 41% | <0.001 | |
| Clinical Vertebral Fracture | 3 Years | 38% | <0.001 | |
| TROPOS [3] | Any Non-vertebral Fracture | 3 Years | 16% | 0.04 |
| Major Non-vertebral Fractures | 3 Years | 19% | 0.031 | |
| Hip Fracture (high-risk subgroup) | 3 Years | 36% | 0.046 | |
| SOTI & TROPOS (Pooled) [1] | Any Non-vertebral Fracture | 3 Years | 15% | 0.03 |
Table 2: Effect of Strontium Ranelate (2 g/day ) on Bone Mineral Density (BMD) vs. Placebo
| Trial | Measurement Site | Treatment Duration | Mean % Increase in BMD vs. Placebo | p-value |
| SOTI [1] | Lumbar Spine | 3 Years | 14.4% | <0.001 |
| Femoral Neck | 3 Years | 8.3% | <0.001 | |
| Total Hip | 3 Years | 9.8% | <0.001 | |
| TROPOS [3] | Femoral Neck | 3 Years | 8.2% | <0.001 |
| Total Hip | 3 Years | 9.8% | <0.001 | |
| PREVOS [14] | Lumbar Spine (adjusted) | 2 Years | 2.4% | <0.05 |
| Femoral Neck | 2 Years | 2.46% | <0.001 | |
| Total Hip | 2 Years | 3.21% | <0.001 |
Table 3: Effect of Strontium Ranelate on Bone Turnover Markers vs. Placebo (SOTI Trial)
| Bone Turnover Marker | Time Point | Mean % Change vs. Placebo | p-value |
| Bone-Specific Alkaline Phosphatase (BSAP) - Formation [1] | 3 Months | +8.1% | <0.001 |
| Serum C-telopeptide of type I collagen (CTX) - Resorption [1] | 3 Months | -12.2% | <0.001 |
Experimental Protocols
The dual action of strontium ranelate has been elucidated through a variety of in vitro and in vivo experimental models.
In Vitro Methodologies
-
Cell Culture: Primary murine osteoblasts are isolated from calvaria or mesenchymal stem cells are differentiated into osteoblasts.[5]
-
Treatment: Cells are cultured in osteogenic medium with or without varying concentrations of strontium ranelate.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.[15]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of osteoblast-specific genes such as Runt-related transcription factor 2 (Runx2), ALP, Bone Sialoprotein (BSP), and Osteocalcin (OCN).[5][15]
-
-
Assessment of Mineralization:
-
Alizarin Red S Staining: This stain is used to visualize calcium deposits, indicating matrix mineralization, a hallmark of mature osteoblasts.[16]
-
Von Kossa Staining: This method stains the phosphate (B84403) in calcium phosphate deposits, also indicating mineralization.
-
-
Bone Nodule Formation: The number and size of mineralized nodules formed in culture are quantified.[5]
-
Cell Culture: Osteoclasts are generated from bone marrow macrophages or spleen cells by co-culturing with osteoblasts or by adding M-CSF and RANKL.[5]
-
Treatment: Cultures are treated with strontium ranelate at different stages of osteoclastogenesis.
-
Assessment of Osteoclast Formation:
-
TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is an enzyme characteristic of osteoclasts. TRAP-positive multinucleated cells are counted to quantify osteoclast formation.[17]
-
-
Assessment of Osteoclast Resorption Activity:
-
Pit Resorption Assay: Osteoclasts are cultured on dentin slices or calcium phosphate-coated plates. The area of resorption pits is visualized and quantified after removing the cells.
-
Actin Ring Formation: The formation of the actin sealing zone, a structure essential for osteoclast resorptive function, is assessed by immunofluorescence microscopy.[5]
-
In Vivo Methodologies
-
Animal Model: Adult female rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.[18][19][20]
-
Treatment: Following ovariectomy, rats are treated with strontium ranelate (e.g., by oral gavage) or a vehicle control for a specified period.[18][20]
-
Assessment of Bone Mass and Microarchitecture:
-
Dual-energy X-ray Absorptiometry (DXA): Measures bone mineral density (BMD) of the femur and lumbar spine.[20]
-
Micro-computed Tomography (µCT): Provides high-resolution 3D images of bone microarchitecture, allowing for the quantification of parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[19]
-
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur, vertebrae) is assessed through tests such as three-point bending to determine parameters like maximal load and stiffness.[21]
-
Histomorphometry: Undecalcified bone sections are analyzed to quantify cellular and dynamic parameters of bone remodeling, such as osteoblast surface, osteoclast surface, and mineral apposition rate.
-
Biochemical Markers: Serum and urine are collected to measure levels of bone turnover markers (e.g., P1NP, CTX).[21]
Conclusion
Strontium ranelate exhibits a unique dual mechanism of action, concurrently stimulating bone formation and inhibiting bone resorption. This effect is mediated through the modulation of key signaling pathways, including the CaSR, RANKL/OPG, and Wnt/β-catenin pathways. The substantial body of preclinical and clinical evidence underscores its efficacy in increasing bone mass and reducing fracture risk. The experimental protocols detailed herein provide a framework for the continued investigation of strontium ranelate and the development of novel therapeutics with similar dual-action profiles for the treatment of osteoporosis.
References
- 1. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: short- and long-term benefits for post-menopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate reduces the risk of nonvertebral fractures in postmenopausal women with osteoporosis: Treatment of Peripheral Osteoporosis (TROPOS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medscape.com [medscape.com]
- 11. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prevention of early postmenopausal bone loss by strontium ranelate: the randomized, two-year, double-masked, dose-ranging, placebo-controlled PREVOS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 19. The Impact of Strontium Ranelate on Metaphyseal Bone Healing in Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of strontium ranelate, raloxifene and misoprostol on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncoupling Agent: An In-depth Technical Guide to the Early Discovery and Development of Strontium Ranelate for Osteoporosis
Foreword: This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that characterized strontium ranelate as a novel therapeutic agent for osteoporosis. It is intended for researchers, scientists, and drug development professionals interested in the scientific journey of this unique dual-action compound.
Introduction: A Novel Approach to Bone Remodeling
The discovery of strontium ranelate marked a significant evolution in the therapeutic strategy for osteoporosis. Unlike purely antiresorptive (e.g., bisphosphonates) or anabolic agents (e.g., teriparatide), strontium ranelate emerged as the first compound demonstrated to simultaneously stimulate bone formation and inhibit bone resorption.[1][2][3][4] This "uncoupling" of the bone remodeling process rebalances bone turnover in favor of new bone synthesis, leading to increased bone mass, improved microarchitecture, and enhanced bone strength.[5][6] Composed of two stable strontium atoms bound to an organic moiety, ranelic acid, its development was underpinned by extensive in vitro and in vivo investigations to elucidate its unique mode of action.[7]
Preclinical Development: Elucidating the Dual Mechanism of Action
The foundational evidence for strontium ranelate's efficacy was established through rigorous preclinical studies. These investigations were designed to characterize its effects on the primary cells involved in bone remodeling: osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
In Vitro Studies: Cellular and Molecular Insights
In vitro experiments were crucial in demonstrating the direct effects of strontium ranelate on bone cells.[8]
Studies using primary murine calvaria cells and various osteoblastic cell lines showed that strontium ranelate promotes multiple stages of osteoblast development and function.[7][8] Key findings include:
-
Stimulation of Pre-osteoblast Replication: Strontium ranelate was shown to enhance the proliferation of osteoprogenitor cells, thereby increasing the pool of cells available to differentiate into mature osteoblasts.[5][7]
-
Enhanced Osteoblast Differentiation: Treatment with strontium ranelate led to an increased expression of key osteoblast markers, including Alkaline Phosphatase (ALP), Bone Sialoprotein (BSP), and Osteocalcin (OCN).[8][9]
-
Increased Matrix Synthesis: The compound was found to increase the synthesis of collagen and non-collagenous proteins by mature osteoblasts, essential components of the bone matrix.[7]
Conversely, strontium ranelate was shown to inhibit the formation and activity of osteoclasts.[8]
-
Inhibition of Osteoclast Differentiation: In cultures of murine spleen cells and chicken bone marrow, strontium ranelate dose-dependently decreased the number of mature, multinucleated osteoclasts.[7][8]
-
Reduced Resorptive Activity: The compound directly inhibited the bone-resorbing activity of mature osteoclasts, in part by disrupting the organization of the actin cytoskeleton, which is essential for forming the sealing zone required for resorption.[8]
-
Induction of Osteoclast Apoptosis: Strontium ranelate was demonstrated to increase programmed cell death (apoptosis) in mature osteoclasts, further contributing to the reduction in overall bone resorption.[3][5][10]
Table 1: Summary of In Vitro Effects of Strontium Ranelate on Bone Cells
| Cell Type | Parameter Measured | Observed Effect | Reference |
| Osteoblasts | Replication of Precursor Cells | Increased | [5][7] |
| Expression of ALP, BSP, OCN | Increased | [8] | |
| Collagen Synthesis | Increased | [7] | |
| Bone Nodule Formation | Increased | [8] | |
| Osteoclasts | Number of Mature Osteoclasts | Decreased | [8] |
| Resorbing Activity | Decreased | [5][8] | |
| Actin Sealing Zone | Disrupted | [8] | |
| Apoptosis | Increased | [3][5] |
In Vivo Animal Studies: Confirmation in a Systemic Environment
The promising in vitro results were subsequently tested in various animal models of osteoporosis, most notably the ovariectomized (OVX) rat, which mimics postmenopausal bone loss.
-
Increased Bone Mass and Density: In both normal and OVX rats, oral administration of strontium ranelate led to significant increases in vertebral and femoral bone mineral density (BMD) and overall bone mass.[5][11]
-
Improved Bone Microarchitecture: Micro-CT analyses revealed that strontium ranelate treatment improved trabecular bone volume, increased trabecular number, and enhanced cortical thickness, leading to a stronger bone structure.[6][12]
-
Enhanced Bone Strength: The structural improvements translated into enhanced biomechanical properties, with studies showing increased bone resistance to fracture in rats treated with the compound.[5][7]
-
Rebalancing of Bone Turnover Markers: In vivo studies confirmed the dual action observed in vitro. Treatment was associated with an increase in bone formation markers (e.g., serum alkaline phosphatase) and a simultaneous decrease in bone resorption markers (e.g., serum C-terminal telopeptides of type I collagen, CTX).[5][12]
Table 2: Quantitative Data from Ovariectomized (OVX) Rodent Models
| Animal Model | Treatment Group | Duration | Key Finding | Percent Change vs. OVX Control | Reference |
| Ovariectomized Rat | Strontium Ranelate | 2 months | Prevention of trabecular bone loss | Not specified | [12] |
| Ovariectomized Mouse | Strontium Ranelate (SrR) | 16 weeks | Trabecular Bone Mineral Density | +36.9% | [13] |
| Ovariectomized Mouse | Strontium Ranelate (SrR) | 16 weeks | Cortical Bone Mineral Density | Increased significantly | [13] |
| Intact Rat | Strontium Ranelate | Not specified | Improved intrinsic bone quality | Not specified | [12] |
Experimental Protocols
The following sections detail the methodologies for key experiments that were fundamental in the early evaluation of strontium ranelate.
In Vitro Osteoblast Differentiation Assay
-
Cell Source: Primary osteoblasts isolated from neonatal mouse calvaria.
-
Culture Conditions: Cells are cultured in α-MEM supplemented with 10% fetal bovine serum, antibiotics, and ascorbic acid.
-
Treatment Protocol: Upon reaching confluence, the culture medium is supplemented with β-glycerophosphate to induce mineralization. Cells are treated continuously with varying concentrations of strontium ranelate (e.g., 0.01 mM to 1 mM).
-
Analysis: After 22 days, cultures are analyzed for:
-
Gene Expression: mRNA levels of osteoblast markers (ALP, BSP, OCN) are quantified using RT-qPCR.[8]
-
Mineralization: Bone nodule formation is visualized and quantified by Alizarin Red S staining, which stains calcium deposits.[8]
-
Enzyme Activity: Alkaline phosphatase activity is measured using a colorimetric assay.
-
In Vitro Osteoclastogenesis and Resorption Assay
-
Cell Source: Osteoclast precursors are derived from murine spleen cells co-cultured with primary osteoblasts, or from bone marrow macrophages cultured with M-CSF and RANKL.
-
Culture Conditions: Cells are cultured on dentine slices or calcium phosphate-coated plates.
-
Treatment Protocol: Cultures are treated with varying concentrations of strontium ranelate throughout the differentiation period (approx. 8 days).
-
Analysis:
-
Osteoclast Formation: Cultures are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted.
-
Resorption Activity: The dentine slices are cleaned of cells, and the surface is examined by microscopy to quantify the area of resorption pits.[14]
-
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Three-month-old female Sprague-Dawley or Wistar rats are used. One group undergoes bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as the control.[15][16]
-
Treatment Protocol: Following a post-surgery period to allow for bone loss to establish, OVX rats are administered strontium ranelate daily via oral gavage (e.g., 500-600 mg/kg/day) for a period of several weeks to months.[15][16]
-
Analysis:
-
Bone Mineral Density (BMD): Femurs and lumbar vertebrae are analyzed at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): High-resolution µCT scans are performed on excised bones to analyze 3D microarchitectural parameters (trabecular bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness (Ct.Th)).
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur) is assessed using three-point bending tests to determine parameters like maximal load and stiffness.
-
Biochemical Markers: Serum samples are collected to measure levels of bone turnover markers like P1NP (formation) and CTX-I (resorption).
-
Mechanism of Action: Key Signaling Pathways
Research has identified several key signaling pathways through which strontium ranelate exerts its dual effects on bone cells.
Calcium-Sensing Receptor (CaSR) Activation
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor present on osteoblasts and osteoclasts that detects extracellular divalent cations. Strontium (Sr²⁺), being chemically similar to calcium (Ca²⁺), acts as a full agonist at the CaSR.[3][17]
-
In Osteoblasts: Activation of the CaSR by strontium ranelate stimulates downstream signaling cascades, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which promotes osteoblast proliferation and differentiation.[9][18]
-
In Osteoclasts: In osteoclasts, CaSR activation by strontium ranelate triggers phospholipase C (PLC) activation and induces apoptosis, thereby reducing the number of resorbing cells.[10][19]
Modulation of the OPG/RANKL/RANK System
The OPG/RANKL/RANK pathway is the final common pathway for osteoclast differentiation and activation.[20][21] Strontium ranelate favorably modulates this system.
-
RANKL (Receptor Activator of Nuclear Factor κB Ligand): Produced by osteoblasts, RANKL binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation.[21]
-
OPG (Osteoprotegerin): Also secreted by osteoblasts, OPG acts as a soluble decoy receptor, binding to RANKL and preventing it from activating RANK, thus inhibiting osteoclastogenesis.[2][21]
Strontium ranelate has been shown to increase the expression of OPG and decrease the expression of RANKL in osteoblasts.[2][3][22] This shifts the critical OPG/RANKL ratio in favor of OPG, leading to a net inhibition of bone resorption.[22][23]
Wnt/β-catenin Pathway
The canonical Wnt signaling pathway is a crucial regulator of osteoblast function and bone formation.[23] Evidence suggests that strontium ranelate can promote bone formation by positively influencing this pathway, potentially through the inhibition of sclerostin, a negative regulator of Wnt signaling.[23] This leads to the accumulation of β-catenin, which in turn promotes the transcription of genes involved in osteoblast differentiation.[24]
Visualizations: Pathways and Workflows
Caption: High-level overview of Strontium Ranelate's dual mechanism of action.
Caption: Strontium Ranelate signaling pathway in osteoblasts via CaSR.
Caption: Modulation of the OPG/RANKL system by Strontium Ranelate.
Caption: Typical preclinical development workflow for Strontium Ranelate.
Early Clinical Evidence
The robust preclinical data provided a strong rationale for investigating strontium ranelate in humans. Early phase II clinical trials in postmenopausal women confirmed the findings from animal studies. In a two-year, double-blind, placebo-controlled study, women receiving 2g/day of strontium ranelate showed a significant annual increase in lumbar BMD compared to placebo.[7] These trials also demonstrated a favorable safety profile and confirmed the rebalancing of bone turnover markers, with an increase in bone formation markers and a decrease in resorption markers.[5] These pivotal early studies, such as the STRATOS and PREVOS trials, paved the way for the large-scale phase III SOTI and TROPOS trials, which ultimately established its anti-fracture efficacy.[7][25]
Table 3: Key Phase II Clinical Trial Data
| Study | Population | Treatment Groups | Duration | Primary Endpoint | Result in 2g/day Group | Reference |
| STRATOS | Postmenopausal women with prevalent osteoporosis | Placebo, 500mg, 1g, 2g/day SR | 2 years | Annual increase in lumbar adjusted BMD | +2.97% per year | [7] |
| PREVOS | Early postmenopausal women | Placebo, 125mg, 500mg, 1g/day SR | 2 years | Percent change in lumbar adjusted BMD | +1.41% (for 1g dose) vs. -0.98% for placebo | [7] |
Conclusion
The early development of strontium ranelate was a landmark in osteoporosis research, driven by a systematic, science-led approach. Foundational in vitro and in vivo studies successfully characterized its unique dual mechanism of action, demonstrating a simultaneous increase in bone formation and a decrease in bone resorption. The elucidation of its activity through key signaling pathways like the CaSR and OPG/RANKL/RANK system provided a solid mechanistic understanding. This comprehensive preclinical evaluation was instrumental in translating a novel therapeutic concept into a promising clinical candidate for the treatment of osteoporosis.
References
- 1. Strontium ranelate: the first agent of a new therapeutic class in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Strontium ranelate in postmenopausal osteoporosis treatment: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The calcium-sensing receptor is involved in strontium ranelate-induced osteoclast apoptosis. New insights into the associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study [mdpi.com]
- 13. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of parathyroid hormone and strontium ranelate in combination with whole-body vibration in a rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strontium ranelate treatment improves oxidative damage in osteoporotic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The calcium-sensing receptor (CaR) is involved in strontium ranelate-induced osteoblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Receptor activator of nuclear factor-κB ligand and osteoprotegerin: maintaining the balance to prevent bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medscape.com [medscape.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. scielo.br [scielo.br]
- 24. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strontium ranelate: a novel treatment for postmenopausal osteoporosis: a review of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Strontium Ranelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium ranelate, a biguanide (B1667054) derivative, is a molecule of significant interest in the pharmaceutical industry, primarily for its application in the treatment of osteoporosis. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthesis pathway of strontium ranelate. The document elucidates the multi-step synthetic process, presenting quantitative data on reaction yields and purity. Furthermore, it details the experimental protocols for the key synthetic transformations. For clarity and deeper understanding, the chemical structure, synthesis workflow, and the associated biological signaling pathways are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug development and manufacturing.
Chemical Structure of Strontium Ranelate
Strontium ranelate is the strontium salt of ranelic acid. The chemical structure consists of two strontium atoms complexed with one molecule of ranelic acid.[1] The systematic IUPAC name for the ranelic acid component is 5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid.[2] The overall molecular formula of strontium ranelate is C12H6N2O8SSr2.[3]
The ranelic acid molecule is a highly substituted thiophene (B33073) ring, featuring multiple carboxylic acid groups that are crucial for its ability to chelate divalent metal cations like strontium.[2][4]
Caption: Chemical structure of strontium ranelate.
Synthesis Pathway of Strontium Ranelate
The synthesis of strontium ranelate is a multi-step process that typically begins with the construction of the substituted thiophene ring, which is the core of ranelic acid. Various patented methods describe the synthesis, often starting from simpler organic precursors and proceeding through key stages of cyclization, alkylation, hydrolysis, and finally, salt formation with a strontium source.
A common synthetic strategy involves the following key transformations:
-
Formation of the Thiophene Ring: This foundational step often involves a Gewald-type reaction or similar cyclization methods to construct the highly substituted thiophene core.
-
Alkylation: Introduction of the carboxymethyl groups onto the nitrogen atom.
-
Hydrolysis: Conversion of ester groups to carboxylic acids to form ranelic acid.
-
Salification: Reaction of ranelic acid with a strontium salt to yield strontium ranelate.
One described pathway initiates from citric acid, proceeding through decarboxylation, esterification, cyclization, alkylation, hydrolysis, and salification to yield strontium ranelate.[5] Another approach involves the reaction of dicyclohexylammonium (B1228976) ranelate with a strontium halide in an anhydrous solvent.[6]
Caption: Generalized synthesis pathway of strontium ranelate.
Quantitative Data
The efficiency and purity of the strontium ranelate synthesis are critical for its pharmaceutical application. The following table summarizes quantitative data reported in various synthetic procedures.
| Parameter | Value | Reference |
| Overall Yield | ~42.6% | [5] |
| Yield (Salification Step) | 82% - 88.7% | [6] |
| Purity (HPLC) | >99.4% | [6] |
| Impurity A | <0.02% | [7][8] |
| Impurity B | <0.001% | [7] |
Experimental Protocols
The following are generalized experimental protocols for key steps in the synthesis of strontium ranelate, based on published patent literature.
Preparation of Ranelic Acid
The synthesis of the ranelic acid intermediate is a crucial phase. One method involves the hydrolysis of a tetraester precursor.
-
Reaction: A solution of the tetraester of ranelic acid (e.g., methyl 5-[bis(2-ethoxy-2-oxoethyl) amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate) is prepared in a suitable solvent such as tetrahydrofuran.
-
Hydrolysis: An aqueous solution of a base, for example, lithium hydroxide (B78521), is added to the ester solution at a controlled temperature, typically between 5-10°C.
-
Acidification: Following the completion of the hydrolysis, the reaction mixture is acidified with an acid like sulfuric acid to a pH of less than 1.
-
Isolation: The precipitated ranelic acid is then isolated through standard laboratory techniques such as filtration, centrifugation, or extraction.
Synthesis of Strontium Ranelate (Salification)
The final step is the formation of the strontium salt.
-
Method 1: From Ranelic Acid
-
Reaction: Ranelic acid is dissolved in a suitable solvent, such as acetone (B3395972) or acetonitrile.
-
Base Addition: A base, for instance, dicyclohexylamine, is added to the solution while stirring, leading to the precipitation of the dicyclohexylammonium ranelate salt.
-
Reaction with Strontium Salt: The isolated dicyclohexylammonium ranelate is then dissolved in a solvent like methanol (B129727) or dimethylformamide. A solution of a strontium salt, such as strontium chloride, is added portion-wise with continuous stirring.
-
Isolation: The precipitated strontium ranelate is collected by filtration, washed with a solvent like methanol, and dried under vacuum.[6]
-
-
Method 2: Direct Salification
Biological Signaling Pathways
Strontium ranelate exerts its therapeutic effects on bone metabolism through a dual mechanism of action: stimulating bone formation and inhibiting bone resorption. This is achieved by modulating key signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Calcium-Sensing Receptor (CaSR) Pathway in Osteoblasts
Strontium ions (Sr²⁺) act as agonists for the Calcium-Sensing Receptor (CaSR) on osteoblasts.[3][10] This activation triggers downstream signaling cascades that promote osteoblast proliferation and differentiation, ultimately leading to increased bone formation.
Caption: Strontium ranelate activation of the CaSR pathway in osteoblasts.
RANKL/OPG Signaling Pathway in Osteoclasts
Strontium ranelate also influences the critical RANKL/OPG signaling pathway, which regulates osteoclast formation and activity. It shifts the balance towards the inhibition of bone resorption. Osteoblasts produce both RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and OPG (Osteoprotegerin). RANKL promotes osteoclast differentiation, while OPG acts as a decoy receptor, inhibiting this process. Strontium ranelate has been shown to increase the OPG/RANKL ratio, thereby reducing the formation and activity of osteoclasts.[9]
Caption: Influence of strontium ranelate on the RANKL/OPG signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and key biological mechanisms of strontium ranelate. The provided synthetic pathways, quantitative data, and experimental protocols offer a solid foundation for researchers and professionals in the field. The visualization of the molecular structure and signaling pathways aims to facilitate a deeper and more intuitive understanding of this important pharmaceutical compound. Further research and development in the synthesis and application of strontium ranelate will continue to be of high interest in the management of bone diseases.
References
- 1. The calcium-sensing receptor is involved in strontium ranelate-induced osteoclast apoptosis. New insights into the associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ranelic Acid | C12H10N2O8S | CID 3052774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2010021000A2 - A process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 8. US20120123131A1 - Process for the preparation of strontium ranelate - Google Patents [patents.google.com]
- 9. Strontium ranelate - Wikipedia [en.wikipedia.org]
- 10. The calcium-sensing receptor (CaR) is involved in strontium ranelate-induced osteoblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anabolic Effects of Strontium Ranelate on Bone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strontium ranelate is a unique therapeutic agent for osteoporosis, distinguished by its dual mechanism of action that simultaneously stimulates bone formation and inhibits bone resorption. This technical guide provides an in-depth review of the in vitro evidence supporting the anabolic effects of strontium ranelate on bone. It consolidates quantitative data from key studies, details the experimental protocols used to generate this data, and visualizes the critical signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the molecular mechanisms of bone anabolism and exploring novel therapeutic strategies for skeletal diseases.
Quantitative In Vitro Effects of Strontium Ranelate on Osteoblasts
The anabolic activity of strontium ranelate has been quantified through various in vitro assays, primarily focusing on its impact on osteoblast proliferation, differentiation, and function. The following tables summarize key quantitative data from published studies.
Table 1: Effect of Strontium Ranelate on Osteoblast Proliferation and Survival
| Cell Type | Strontium Ranelate Concentration | Duration | Effect on Proliferation/Survival | Reference |
| Human Primary Osteoblasts | 0.01 - 2 mM | 24 h | Increased cell replication | [1] |
| Pre-osteoblastic cells | Not specified | N/A | Enhanced replication | [2][3][4] |
| Human Preadipocytes (PA20-h5) | 0.01 - 1 mM | N/A | Enhanced cell replication | [5] |
| Osteoblastic cells on titanium | 0.1, 1 mM | N/A | Increased cell proliferation | [6] |
Table 2: Effect of Strontium Ranelate on Osteoblast Differentiation Markers
| Cell Type | Strontium Ranelate Concentration | Duration | Marker | Effect | Reference |
| Human Primary Osteoblasts | 1 and 2 mM | 72 h | Alkaline Phosphatase (ALP) Activity | Two-fold increase | [1] |
| Human Primary Osteoblasts | 0.01 - 2 mM | 10 days | Runx2/Cbfa1 mRNA | Concentration-dependent increase | [1] |
| Primary Murine Osteoblasts | Not specified | 22 days | ALP, BSP, OCN mRNA | Increased expression | [7] |
| MC3T3-E1 cells | Not specified | N/A | Osteocalcin (B1147995) & BMP-2 mRNA | Increased expression | [8] |
| UMR106 osteosarcoma cells | 0.05 - 0.5 mM | N/A | ALP Activity | 15-66% increase (in the presence of Mg2+) | [9] |
Table 3: Effect of Strontium Ranelate on Osteoblast Function (Matrix Synthesis and Regulation of Osteoclastogenesis)
| Cell Type | Strontium Ranelate Concentration | Duration | Marker/Process | Effect | Reference |
| Mature Osteoblast-enriched cells | Not specified | N/A | Collagen & Non-collagen protein synthesis | Increased synthesis | [2][3][4] |
| Human Primary Osteoblasts | 0.01 - 2 mM | 24 h | OPG mRNA | ~50% increase at 1 mM, ~200% increase at 2 mM | [1] |
| Human Primary Osteoblasts | Not specified | 24 h | OPG Protein Secretion | Significantly increased | [1] |
| Human Primary Osteoblasts | 0.01 - 2 mM | 24 h | RANKL mRNA | Concentration-dependent decrease | [1] |
| Human Primary Osteoblasts | Not specified | 24 h | RANKL Protein | Decreased expression | [1] |
| Primary Murine Bone Cells | Not specified | 22 days | Bone Nodule Formation | Increased number | [7] |
Detailed Experimental Protocols
This section outlines the methodologies employed in key in vitro studies to evaluate the anabolic effects of strontium ranelate.
Cell Culture
-
Primary Human Osteoblasts (HOBs): Derived from human bone explants and cultured in appropriate media, often supplemented with fetal bovine serum and antibiotics. These cells provide a physiologically relevant model for studying human bone cell biology.[1]
-
MC3T3-E1 Cells: A pre-osteoblastic cell line derived from mouse calvaria, widely used to study osteoblast differentiation and mineralization.[8][10]
-
Primary Murine Osteoblasts: Isolated from the calvaria of neonatal mice, these primary cells are used to investigate osteoblastogenesis and bone nodule formation.[7]
-
UMR106 Cells: A rat osteosarcoma cell line that exhibits an osteoblastic phenotype, often used for biochemical assays such as alkaline phosphatase activity.[9]
Proliferation and Survival Assays
-
Thymidine Incorporation: To assess cell replication, cells are incubated with radiolabeled thymidine, which is incorporated into the DNA of proliferating cells. The amount of incorporated radioactivity is then measured.[1]
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter after treatments to determine changes in cell number.[1]
-
Caspase Activity Assays: To evaluate apoptosis and cell survival under stress, the activity of caspases (key mediators of apoptosis) is measured using specific substrates.[1]
Osteoblast Differentiation Assays
-
Alkaline Phosphatase (ALP) Activity: A key early marker of osteoblast differentiation. ALP activity is typically measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. The results are often normalized to total cellular protein content.[1][9][11]
-
Gene Expression Analysis (qRT-PCR): The mRNA expression levels of key osteogenic transcription factors (e.g., Runx2) and bone matrix proteins (e.g., bone sialoprotein (BSP), osteocalcin (OCN)) are quantified using quantitative real-time polymerase chain reaction.[1][7]
-
Mineralization Assays: To assess late-stage osteoblast differentiation, the formation of mineralized nodules is visualized and quantified using stains such as Alizarin Red S, which binds to calcium deposits.[8]
Analysis of Osteoblast Function
-
Collagen Synthesis: The synthesis of type I collagen, the major protein component of the bone matrix, can be assessed by measuring the incorporation of radiolabeled proline or by immunological methods.[2]
-
ELISA for OPG and Western Blot for RANKL: The secretion of osteoprotegerin (OPG) into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). Cellular levels of Receptor Activator of Nuclear Factor κB Ligand (RANKL) protein are determined by Western blotting.[1]
Investigation of Signaling Pathways
-
siRNA-mediated Gene Silencing: To investigate the involvement of specific receptors, such as the Calcium-Sensing Receptor (CaSR), small interfering RNA (siRNA) is used to knock down the expression of the target gene. The effect of strontium ranelate is then evaluated in these knockdown cells compared to control cells.[1]
-
Western Blotting for Phosphorylated Proteins: To assess the activation of signaling pathways, Western blotting is used to detect the phosphorylated (activated) forms of key signaling proteins, such as ERK.[8]
-
Immunofluorescence: This technique is used to visualize the subcellular localization of proteins, such as the nuclear translocation of β-catenin in the Wnt signaling pathway.[10]
Key Signaling Pathways in Strontium Ranelate's Anabolic Action
The anabolic effects of strontium ranelate on osteoblasts are mediated by a complex interplay of signaling pathways. The primary pathways identified are the Calcium-Sensing Receptor (CaSR) pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.
Calcium-Sensing Receptor (CaSR) Pathway
Strontium ions (Sr2+), being divalent cations similar to calcium, can activate the CaSR on osteoblasts.[8][12][13] This activation triggers downstream signaling cascades that promote osteoblast proliferation and differentiation.[8][12]
Caption: Activation of CaSR by Strontium Ranelate.
Wnt/β-catenin Signaling Pathway
Strontium ranelate has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis.[10][14][15] This activation can occur through the downregulation of sclerostin, an inhibitor of the Wnt pathway.[10]
Caption: Strontium Ranelate and Wnt/β-catenin Pathway.
Regulation of OPG/RANKL Ratio
A key anabolic effect of strontium ranelate is its ability to shift the balance of OPG and RANKL expression in osteoblasts, thereby indirectly inhibiting osteoclastogenesis and favoring bone formation.[1][16][17]
Caption: Strontium Ranelate's effect on OPG/RANKL.
NF-κB Signaling Pathway
The intact strontium ranelate complex has been shown to antagonize the activation of NF-κB in both osteoblasts and osteoclasts.[18] In osteoblasts, this suppression of NF-κB signaling is associated with the promotion of differentiation.
Caption: Strontium Ranelate and NF-κB Signaling.
Conclusion
The in vitro evidence robustly supports the anabolic effects of strontium ranelate on bone. It enhances osteoblast proliferation, differentiation, and the synthesis of bone matrix proteins. These effects are mediated through the activation of the CaSR and Wnt/β-catenin signaling pathways, as well as the modulation of the OPG/RANKL ratio and inhibition of NF-κB signaling. This multifaceted mechanism of action underscores the unique therapeutic profile of strontium ranelate and provides a strong foundation for further research into novel anabolic agents for the treatment of osteoporosis and other bone disorders. This technical guide serves as a foundational resource, and it is recommended that researchers consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate: a new treatment for postmenopausal osteoporosis with a dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a new paradigm in the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 12. The calcium-sensing receptor (CaR) is involved in strontium ranelate-induced osteoblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. The intact strontium ranelate complex stimulates osteoblastogenesis and suppresses osteoclastogenesis by antagonizing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation into Strontium Ranelate's Non-Skeletal Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium ranelate, a drug previously utilized for the management of postmenopausal osteoporosis, has demonstrated a complex pharmacological profile extending beyond its effects on bone metabolism. While its efficacy in reducing fracture risk is well-documented, concerns regarding its non-skeletal adverse effects have led to restrictions on its use. This technical guide provides a comprehensive preliminary investigation into the key non-skeletal effects of strontium ranelate, focusing on cardiovascular events (myocardial infarction and venous thromboembolism) and severe cutaneous adverse reactions (notably Drug Reaction with Eosinophilia and Systemic Symptoms - DRESS). This document collates quantitative data from clinical trials and observational studies, details relevant experimental protocols for preclinical investigation, and elucidates the potential signaling pathways involved.
Introduction
Strontium ranelate exerts its skeletal effects by uncoupling bone remodeling, simultaneously promoting bone formation and inhibiting bone resorption.[1][2] However, post-marketing surveillance and analyses of clinical trial data have revealed an increased risk of several non-skeletal adverse events.[3][4][5] This has necessitated a deeper understanding of the underlying mechanisms to inform risk-benefit assessments and guide future drug development. This guide serves as a foundational resource for researchers investigating these off-target effects.
Cardiovascular Effects
Myocardial Infarction (MI)
An increased risk of myocardial infarction has been reported in some studies involving strontium ranelate.[6] While the exact mechanisms remain to be fully elucidated, preclinical investigations are crucial to understanding the potential cardiotoxicity.
2.1.1. Quantitative Data
| Study/Analysis | Strontium Ranelate Group | Placebo Group | Relative Risk/Odds Ratio (95% CI) | p-value | Reference |
| Pooled analysis of RCTs | 1.7% | 1.1% | OR: 1.6 (1.07 - 2.38) | 0.020 | [6][7] |
2.1.2. Experimental Protocols
In Vivo Model: Myocardial Ischemia/Reperfusion Injury in Rodents
This protocol is adapted from studies investigating cardioprotective and cardiotoxic effects of various compounds.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Drug Administration: Administer strontium ranelate (e.g., 600, 1800 mg/kg/day via oral gavage) or vehicle control for a predefined period (e.g., 4 weeks).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., sodium pentobarbital (B6593769) 50 mg/kg, i.p.).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture for a specified duration (e.g., 30 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion (e.g., for 2 hours).
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: Excise the heart, slice the ventricles, and incubate in 1% triphenyltetrazolium (B181601) chloride (TTC) solution. The non-infarcted tissue will stain red, while the infarcted area will remain pale. Calculate infarct size as a percentage of the area at risk.
-
Cardiac Enzyme Analysis: Collect blood samples to measure serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
Histopathology: Fix heart tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess for myocardial necrosis, edema, and inflammatory cell infiltration.
-
In Vitro Model: Endothelial Cell Function Assays
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium.
-
Treatment: Treat confluent HUVEC monolayers with varying concentrations of strontium ranelate (e.g., 0.1, 1, 10 µM) for different time points (e.g., 24, 48 hours).
-
eNOS Phosphorylation Assay (Western Blot):
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-eNOS (Ser1177), total eNOS, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
Quantify band intensities to determine the ratio of phosphorylated eNOS to total eNOS.[8][9][10]
-
-
Nitric Oxide (NO) Production Assay: Measure the accumulation of nitrite (B80452) and nitrate (B79036) (stable metabolites of NO) in the cell culture supernatant using the Griess reagent.
2.1.3. Signaling Pathways
The cardiovascular effects of strontium ranelate may be mediated through the PI3K/Akt/mTOR signaling pathway in endothelial cells.[11] Strontium ranelate has been shown to activate this pathway, which is involved in cell proliferation, migration, and survival, and plays a key role in angiogenesis.[11] Further investigation is required to determine how modulation of this pathway by strontium ranelate could contribute to adverse cardiovascular events. The impact on endothelial nitric oxide synthase (eNOS) activity is another critical area of investigation, as eNOS-derived NO is a key regulator of vascular tone and health.
References
- 1. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular safety of calcium, magnesium and strontium: what does the evidence say? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety of calcium, magnesium and strontium: what does the evidence say? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incidence of venous thromboembolism in users of strontium ranelate: an analysis of data from a prescription-event monitoring study in England - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac concerns associated with strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of endothelial nitric oxide synthase activation in endothelial cells by S1P1 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fenofibrate activates AMPK and increases eNOS phosphorylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Strontium Ranelate Analytical Standard and HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of Strontium Ranelate analytical standards and their analysis using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The procedures outlined are essential for quality control, stability studies, and impurity profiling in pharmaceutical development. The included methodologies are compiled from validated techniques to ensure reliability and reproducibility for the routine analysis of Strontium Ranelate in bulk drug and pharmaceutical formulations.
Analytical Standard Preparation Protocol
The accurate preparation of analytical standards is fundamental to achieving precise and reliable quantitative results. This protocol details the steps for preparing a stock solution and subsequent working standards of Strontium Ranelate.
Materials and Equipment
-
Strontium Ranelate Reference Standard
-
Methanol (B129727) (HPLC Grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Ultrasonicator
-
Pipettes
-
0.45 µm membrane filters
Standard Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 100 mg of the Strontium Ranelate reference standard.[1][2]
-
Transfer the weighed standard into a 100 mL volumetric flask.[1][2]
-
Add approximately 25-60 mL of methanol to the flask.[1]
-
Sonicate the solution for 15 minutes to ensure complete dissolution of the standard.[1][2]
-
Allow the solution to return to room temperature.
-
Mix the solution thoroughly. This is the Standard Stock Solution with a nominal concentration of 1 mg/mL (1000 µg/mL).
Working Standard Solution Preparation
-
Pipette the required volume of the 1 mg/mL Standard Stock Solution into a separate volumetric flask.
-
Dilute with the mobile phase (see HPLC method below) to achieve the desired concentrations for the calibration curve.[1] For example, a linearity range of 10-70 µg/mL is commonly used.[1][4]
-
Filter the final working solutions through a 0.45 µm membrane filter before injection into the HPLC system.[1][2]
Table 1: Standard Solution Preparation Parameters
| Parameter | Value/Solvent | Source |
|---|---|---|
| Stock Solution Solvent | Methanol | [1][3] |
| Stock Concentration | 1 mg/mL (1000 µg/mL) | [1] |
| Dilution Solvent | Mobile Phase | [1] |
| Working Conc. Range | 10 - 320 µg/mL | [1][4][5] |
| Filtration | 0.45 µm Membrane Filter |[1][2] |
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. japsonline.com [japsonline.com]
- 4. Validation and stability indicating RP-HPLC method for the determinationof strontium ranelate API in pharmaceutical formulations - IJNDD [ijndd.in]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols for UPLC-MS/MS Analysis of Strontium Ranelate in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium ranelate is a therapeutic agent used in the management of severe osteoporosis. It uniquely possesses a dual mechanism of action, concurrently stimulating bone formation and inhibiting bone resorption. Accurate quantification of strontium ranelate, or its active moiety ranelic acid, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of strontium ranelate in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
I. Analytical Method
The following UPLC-MS/MS method is adapted from established procedures for the analysis of small molecules in biological fluids and the published method for the analysis of strontium ranelate drug substance. It serves as a robust starting point for method development and validation.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| UPLC System | Waters ACQUITY UPLC™ System or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: Ammonium acetate (B1210297) buffer (pH 3.0) B: Methanol (B129727) |
| Gradient | Isocratic: 90% A / 10% B[1] |
| Flow Rate | 0.2 mL/min[1] |
| Injection Volume | 2 µL[1] |
| Column Temp. | Ambient |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | Ranelic Acid: m/z [M-H]⁻ → fragment ionsInternal Standard (IS): To be determined (e.g., a structurally similar, stable isotope-labeled compound) |
| Collision Energy | To be optimized for specific transitions |
| Source Temp. | To be optimized |
| Desolvation Temp. | To be optimized |
| Gas Flows | To be optimized |
Note: Specific m/z transitions and collision energies for ranelic acid and the internal standard must be determined through infusion and optimization experiments.
II. Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve strontium ranelate in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and QC samples.
-
Calibration Curve (CC) and QC Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to achieve the desired concentration range.
Sample Preparation from Biological Matrix (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.
-
Aliquoting: Transfer 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube. Acetonitrile is an effective precipitating agent for plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.
III. Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
Linearity and Range
The linearity of the method should be established by analyzing calibration standards at a minimum of six different concentration levels.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Range | To be determined based on expected concentrations |
Example Data (Hypothetical):
| Analyte | Linearity Range (ng/mL) | r² |
|---|
| Ranelic Acid | 10 - 5000 | 0.998 |
Accuracy and Precision
Accuracy and precision should be evaluated by analyzing replicate QC samples at low, medium, and high concentrations.
| Parameter | Acceptance Criteria |
| Intra- and Inter-day Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
Example Data (Hypothetical):
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 10 | 95.5 | 8.2 | 98.1 | 10.5 |
| Low | 30 | 102.3 | 5.6 | 101.5 | 6.8 |
| Medium | 500 | 98.7 | 4.1 | 99.2 | 5.3 |
| High | 4000 | 101.1 | 3.5 | 100.8 | 4.7 |
Recovery and Matrix Effect
Extraction recovery and matrix effect should be assessed to ensure the reliability of the sample preparation process.
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | Close to 1 |
Example Data (Hypothetical):
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low | 88.5 | 95.2 |
| High | 91.2 | 97.8 |
Stability
The stability of strontium ranelate in the biological matrix should be evaluated under various storage and handling conditions.
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | Within ±15% of initial concentration |
| Short-Term | Room temperature for 24 hours | Within ±15% of initial concentration |
| Long-Term | -80°C for the duration of the study | Within ±15% of initial concentration |
| Post-Preparative | Autosampler at 4°C for 48 hours | Within ±15% of initial concentration |
IV. Pharmacokinetic Application
This validated UPLC-MS/MS method can be applied to pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of strontium ranelate. The absolute bioavailability of strontium after a 2 g oral dose of strontium ranelate is approximately 25% (range 19-27%).[2] Maximum plasma concentrations are typically reached 3-5 hours after administration.[2]
Pharmacokinetic Parameters of Strontium after a Single Oral Dose of Strontium Ranelate
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (µg/mL) | 6.97 ± 1.78[2] | 6.78 ± 1.80[2] |
| AUC0-72h (µg·h/mL) | 199 ± 51[2] | 187 ± 38[2] |
| AUC0-t (µg·h/mL) | 303 ± 89[2] | 278 ± 54[2] |
| AUC0-∞ (µg·h/mL) | 337 ± 109[2] | 305 ± 60[2] |
Data from a bioequivalence study in healthy Chinese subjects.[2]
V. Conclusion
The UPLC-MS/MS method outlined in these application notes provides a sensitive, selective, and reliable approach for the quantification of strontium ranelate in biological matrices. Proper method development, validation, and adherence to the detailed protocols are essential for generating high-quality data for pharmacokinetic and other drug development studies. The provided tables and diagrams serve as a clear and concise reference for researchers and scientists in this field.
References
Application Notes and Protocols: Strontium Ranelate Standard Solution for in vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium ranelate is a therapeutic agent recognized for its unique dual action on bone metabolism: concurrently stimulating bone formation and inhibiting bone resorption.[1][2][3][4] This property has made it a subject of extensive research in the management of osteoporosis.[1][2][5] Comprised of two stable strontium atoms and an organic moiety, ranelic acid, its mechanism of action involves the modulation of key signaling pathways in bone cells.[5] In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying its effects on various cell types, including osteoblasts, osteoclasts, and chondrocytes.
These application notes provide detailed protocols for the preparation and use of strontium ranelate standard solutions in in vitro cell culture experiments, along with summaries of expected outcomes and troubleshooting guidelines.
Data Presentation: Efficacy of Strontium Ranelate in in vitro Models
The following tables summarize the quantitative effects of strontium ranelate on different cell types as reported in the literature.
Table 1: Effects of Strontium Ranelate on Osteoblasts
| Cell Type & Model | Concentration Range | Treatment Duration | Key Findings & Quantitative Data |
| Primary murine osteoblasts | Not specified | 22 days (continuous) | Increased expression of ALP, BSP, and OCN; increased number of bone nodules.[1] |
| Pre-osteoblastic MC3T3-E1 cells | Not specified | Not specified | Dose-dependently increased cell number.[6] |
| Human primary osteoblasts | 0.01 - 2 mM | 72 hours | Increased Alkaline Phosphatase (ALP) activity.[7] |
| Human primary osteoblasts | 0.01 - 2 mM | 10 days | Increased Runx2/Cbfa1 mRNA expression.[7] |
| Human primary osteoblasts | 1 mM and 2 mM | 24 hours | Increased OPG mRNA expression by ~50% and ~200%, respectively.[7] |
| Human primary osteoblasts | 1 mM and 2 mM | Not specified | Increased OPG protein secretion by ~7-fold and ~8.5-fold, respectively.[7] |
| Osteoblastic cells on titanium substrates | 0.12 and 0.5 mM | Not specified | Increased cell proliferation and dose-dependent increase in ALP activity and mineralized matrix production.[8][9] |
| Osteoblast cell cultures | 0.05 and 0.5 mM | Not specified | Markedly increased formation of mineralized nodules at 0.5 mM.[10] |
Table 2: Effects of Strontium Ranelate on Osteoclasts
| Cell Type & Model | Concentration Range | Treatment Duration | Key Findings & Quantitative Data |
| Primary murine osteoclasts | Not specified | Not specified | Strongly decreased number of mature osteoclasts; reduced resorbing activity and disruption of the actin-containing sealing zone.[1] |
| Isolated rat osteoclasts | Not specified | Not specified | Dose-dependent inhibition of bone resorbing activity.[5] |
| Chicken bone marrow culture | Not specified | Not specified | Dose-dependently inhibited the expression of Carbonic Anhydrase II and the α-subunit of the vitronectin receptor.[5] |
| MLO-Y4 osteocyte conditioned medium on mouse bone marrow cells | 3 mM (on osteocytes) | 7 days | Conditioned medium from osteocytes treated with PFF and 3mM SrRan reduced osteoclastogenesis by 4.3-fold.[11] |
Table 3: Effects of Strontium Ranelate on Chondrocytes and Other Cell Types
| Cell Type & Model | Concentration Range | Treatment Duration | Key Findings & Quantitative Data |
| Normal and OA human chondrocytes | 10⁻⁴ - 10⁻³ M | 24-72 hours | Strongly stimulated proteoglycan production.[12][13] |
| Human periodontal ligament fibroblasts | 2.5 mg/mL | Up to 8 days | Non-cytotoxic at this concentration.[14] |
| Human periodontal ligament fibroblasts | 10 and 20 mg/mL | Up to 8 days | Significantly lower cell viability and cell numbers.[14] |
| Bone mesenchymal stem cells (BMSCs) | 0.25 mmol/L | Not specified | Promoted chondrogenic differentiation.[15] |
Experimental Protocols
Protocol 1: Preparation of Strontium Ranelate Standard Solution
Materials:
-
Strontium Ranelate powder (≥98% HPLC)
-
Sterile, deionized water or cell culture medium (e.g., DMEM)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Warming bath or incubator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of strontium ranelate powder needed to prepare a stock solution of the desired concentration (e.g., 100 mM). The molecular weight of Strontium Ranelate (C₁₂H₆N₂O₈SSr₂) is 513.49 g/mol .
-
Dissolution:
-
Aseptically weigh the calculated amount of strontium ranelate powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile deionized water or cell culture medium. Strontium ranelate has a solubility of approximately 1 mg/mL in water, and warming may be required for complete dissolution.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (e.g., at 37°C) can aid dissolution.
-
-
Sterilization:
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
-
Working Solution Preparation:
-
When needed, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before adding it to the cell cultures.
-
Protocol 2: in vitro Osteoblast Differentiation Assay
Materials:
-
Osteoblast precursor cells (e.g., MC3T3-E1, primary calvarial osteoblasts)
-
Complete osteogenic medium (e.g., α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
Strontium Ranelate working solution
-
Alkaline Phosphatase (ALP) staining kit or activity assay kit
-
Alizarin Red S staining solution
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed osteoblast precursors in multi-well plates at a density that allows for long-term culture and differentiation (typically 1 x 10⁴ to 5 x 10⁴ cells/cm²).
-
Induction of Differentiation: Once cells reach confluence, replace the growth medium with osteogenic medium.
-
Treatment: Add Strontium Ranelate to the osteogenic medium at the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM). Include a vehicle control (osteogenic medium without strontium ranelate).
-
Culture and Medium Change: Culture the cells for 7-28 days, replacing the medium with fresh, treatment-containing osteogenic medium every 2-3 days.
-
ALP Activity Assessment (Early Differentiation Marker):
-
At an early time point (e.g., day 7 or 14), wash the cells with PBS.
-
Fix the cells and perform ALP staining according to the manufacturer's protocol.
-
Alternatively, lyse the cells and measure ALP activity using a colorimetric assay.
-
-
Mineralization Assessment (Late Differentiation Marker):
-
At a later time point (e.g., day 21 or 28), wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with Alizarin Red S solution to visualize calcium deposits.
-
Quantify mineralization by extracting the stain and measuring its absorbance.
-
Protocol 3: in vitro Osteoclastogenesis Assay
Materials:
-
Osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages)
-
Complete culture medium (e.g., α-MEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant RANKL (Receptor Activator of Nuclear Factor κB Ligand)
-
Strontium Ranelate working solution
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed osteoclast precursors in a multi-well plate (e.g., 1 x 10⁴ cells/well in a 96-well plate).
-
Induction of Differentiation: Add RANKL (e.g., 50-100 ng/mL) to the culture medium to induce osteoclast differentiation.
-
Treatment: Concurrently, add Strontium Ranelate at the desired final concentrations. Include a vehicle control (medium with RANKL but no strontium ranelate).
-
Culture and Medium Change: Culture the cells for 5-7 days, replacing the medium with fresh, treatment-containing medium every 2-3 days.
-
TRAP Staining:
-
After the culture period, wash the cells with PBS.
-
Fix the cells according to the TRAP staining kit protocol.
-
Stain for TRAP activity. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as mature osteoclasts.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells per well to assess the effect of strontium ranelate on osteoclast formation.
Signaling Pathways and Visualizations
Strontium ranelate exerts its effects by modulating several key signaling pathways.
OPG/RANKL Signaling Pathway in Bone Remodeling
Strontium ranelate has been shown to increase the expression of Osteoprotegerin (OPG) and decrease the expression of RANKL in osteoblasts.[7] This shifts the OPG/RANKL ratio, favoring an inhibition of osteoclastogenesis and a reduction in bone resorption.[16]
Caption: Strontium Ranelate modulates the OPG/RANKL pathway in osteoblasts.
Wnt/β-catenin Signaling Pathway in Osteogenesis
Strontium ranelate can activate the canonical Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[17][18][19] It has been shown to down-regulate sclerostin (a Wnt inhibitor), leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes.[20][21]
Caption: Strontium Ranelate activates the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway in Osteoclastogenesis
Strontium ranelate is suggested to suppress osteoclastogenesis by antagonizing the activation of Nuclear Factor-kappa B (NF-κB).[2] By inhibiting the NF-κB pathway, strontium ranelate can block the signaling cascade that is essential for osteoclast differentiation and survival.
Caption: Strontium Ranelate inhibits the NF-κB signaling pathway.
Experimental Workflow for a Typical in vitro Study
The following diagram outlines a typical workflow for investigating the effects of strontium ranelate on a specific cell type in vitro.
Caption: General experimental workflow for in vitro strontium ranelate studies.
References
- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The intact strontium ranelate complex stimulates osteoblastogenesis and suppresses osteoclastogenesis by antagonizing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate promotes osteoblastic cell replication through at least two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Strontium ranelate increases the formation of bone-like mineralized nodules in osteoblast cell cultures and leads to Sr incorporation into the intact nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strontium ranelate affects signaling from mechanically-stimulated osteocytes towards osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cytotoxicity analysis of strontium ranelate on cultured human periodontal ligament fibroblasts: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Strontium ranelate inhibits wear particle-induced aseptic loosening in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Strontium Ranelate on Osteoblast Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol to assess the effects of strontium ranelate on the proliferation of osteoblasts. Strontium ranelate is a therapeutic agent known to influence bone metabolism by promoting bone formation and inhibiting bone resorption.[1] This document outlines the methodologies for cell culture, proliferation assays, and the analysis of key signaling pathways involved in these cellular processes.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of strontium ranelate on osteoblast proliferation and differentiation from various in vitro studies.
Table 1: Effective Concentrations of Strontium Ranelate in Osteoblast Proliferation
| Cell Line/Type | Concentration Range | Incubation Time | Observed Effect on Proliferation | Reference |
| Murine MC3T3-E1 | 1 mM - 3 mM | Up to 21 days | Increased cell proliferation.[2][3] | [2][3] |
| Human Primary Osteoblasts | 0.1 mM - 2 mM | Up to 14 days | Increased replication and mineralization. | [4] |
| Murine Calvaria Cells | Not specified | 22 days (continuous) | Stimulates osteoblast formation.[1] | [1] |
| Human Mesenchymal Stem Cells | 3.0 mM | 24 hours | Increased phosphorylation of ERK1/2 and p38. | [5] |
| MC3T3-E1 on Titanium | 0.12 mM and 0.5 mM | 7 to 21 days | Increased cell proliferation.[3][6] | [3][6] |
Table 2: Effects of Strontium Ranelate on Osteoblast Differentiation Markers
| Cell Line/Type | Concentration | Incubation Time | Upregulated Markers | Reference |
| Murine Calvaria Cells | Not specified | 22 days | Alkaline Phosphatase (ALP), Bone Sialoprotein (BSP), Osteocalcin (OCN).[1] | [1] |
| Human Primary Osteoblasts | 5 mM or greater | Not specified | In vitro mineralization, Dentin Matrix Protein (DMP)-1. | [7] |
| Murine MC3T3-E1 | Not specified | 7 and 14 days | Alkaline Phosphatase (ALP), Collagen secretion.[8] | [8] |
| Human Mesenchymal Stem Cells | Not specified | Not specified | Extracellular Matrix (ECM) genes, β-catenin.[9] | [9] |
Signaling Pathways and Experimental Workflow
Strontium ranelate influences osteoblast proliferation and differentiation through the activation of key signaling pathways, primarily the Wnt/β-catenin and MAPK/ERK pathways. The following diagrams illustrate these pathways and the general experimental workflow for assessing the effects of strontium ranelate.
Experimental Protocols
Osteoblast Cell Culture
This protocol describes the maintenance of an osteoblastic cell line, such as MC3T3-E1, for subsequent experiments.
Materials:
-
MC3T3-E1 cell line
-
Alpha Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of MC3T3-E1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (α-MEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Subculturing:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete culture medium and seed into new flasks or plates at the desired density.
-
MTT Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Osteoblast cells cultured in a 96-well plate
-
Strontium Ranelate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblast cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of strontium ranelate in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the strontium ranelate dilutions. Include a vehicle control (medium without strontium ranelate).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
BrdU Incorporation Assay
The BrdU assay directly measures DNA synthesis and is a robust method for quantifying cell proliferation.
Materials:
-
Osteoblast cells cultured in a 96-well plate
-
Strontium Ranelate stock solution
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells thoroughly with wash buffer.
-
If using an HRP-conjugated antibody, add 100 µL of TMB substrate and incubate until color develops. Stop the reaction with a stop solution.
-
If using a fluorescently-conjugated antibody, proceed to imaging.
-
-
Quantification: Measure the absorbance at 450 nm for colorimetric detection or quantify the fluorescence intensity.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as phosphorylated ERK (p-ERK), total ERK, β-catenin, and RUNX2.
Materials:
-
Osteoblast cells cultured in 6-well plates
-
Strontium Ranelate stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-catenin, anti-RUNX2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with strontium ranelate, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
References
- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Strontium Ranelate in a Rabbit Model for Fracture Healing Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing strontium ranelate in a rabbit model to investigate its effects on fracture healing. The information compiled is based on findings from various preclinical studies and is intended to guide the design and execution of similar research.
Introduction
Strontium ranelate is a therapeutic agent known for its dual mechanism of action in bone metabolism: it simultaneously promotes bone formation and inhibits bone resorption.[1][2][3][4][5][6] This unique property makes it a compelling candidate for enhancing fracture healing. In vitro studies have demonstrated that strontium ranelate stimulates the replication and differentiation of pre-osteoblastic cells and increases collagen synthesis.[3][7] Conversely, it has been shown to decrease the activity and differentiation of osteoclasts and induce their apoptosis.[1][3][5][7] Preclinical studies in various animal models, including rabbits, have shown that strontium ranelate treatment can lead to increased callus formation, improved bone microarchitecture, and enhanced biomechanical strength of the healing bone.[7][8][9]
The rabbit model is frequently employed in orthopedic research due to its manageable size, relatively rapid bone healing timeline, and physiological similarities to human bone. This document outlines detailed protocols for a rabbit ulnar osteotomy model, a common method for creating a standardized fracture gap to study the efficacy of therapeutic interventions like strontium ranelate.
Mechanism of Action of Strontium Ranelate in Bone Healing
Strontium ranelate's influence on bone remodeling is multifaceted. It is understood to rebalance (B12800153) bone turnover in favor of formation, a critical aspect of efficient fracture repair.[3][5][10]
Key Signaling Pathways:
-
Stimulation of Osteoblasts: Strontium ranelate promotes the differentiation of osteoprogenitor cells into mature osteoblasts and enhances their survival.[2] This leads to increased synthesis of bone matrix proteins, such as collagen.[4][5]
-
Inhibition of Osteoclasts: The agent curtails bone resorption by inhibiting the differentiation and activity of osteoclasts.[2][4] It achieves this in part by modulating the OPG/RANKL signaling pathway, increasing the production of osteoprotegerin (OPG), a decoy receptor for RANKL, and decreasing the expression of RANKL itself in osteoblasts.[2][11] This shift in the OPG/RANKL ratio suppresses osteoclastogenesis.
-
Calcium-Sensing Receptor (CaSR): Strontium ions can activate the CaSR on osteoblasts and osteoclasts, initiating downstream signaling cascades that contribute to the observed effects on bone metabolism.[11][12]
Below is a diagram illustrating the proposed signaling pathways of strontium ranelate in bone cells.
Caption: Signaling pathways of strontium ranelate in bone cells.
Experimental Protocols
The following protocols are synthesized from multiple studies employing a rabbit model for fracture healing.
Animal Model and Husbandry
-
Species: New Zealand White rabbits are commonly used.
-
Animals: Adult female rabbits are often chosen to model postmenopausal osteoporosis, though males can also be used depending on the study's focus.[7] A sufficient number of animals should be used to ensure statistical power. For instance, a study might include 40 rabbits, divided into treatment and control groups, with evaluations at different time points (e.g., 2 and 4 weeks).[7][9][13]
-
Housing: Animals should be housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity. They should have free access to standard rabbit chow and water.
Ulnar Osteotomy Surgical Procedure
This procedure creates a standardized mid-diaphyseal bone defect.
-
Anesthesia: A combination of ketamine and xylazine (B1663881) is typically used for general anesthesia. Local anesthesia at the surgical site can also be administered to minimize postoperative pain.
-
Surgical Preparation: The forearm of the rabbit is shaved and disinfected with an appropriate antiseptic solution.
-
Incision and Exposure: A longitudinal incision is made over the ulna. The muscles are carefully dissected to expose the mid-shaft of the ulnar bone.
-
Osteotomy: A standardized segmental defect (e.g., 5 mm) is created in the mid-ulna using an oscillating saw under constant irrigation with sterile saline to prevent thermal necrosis.[14][15] In some protocols, the periosteum at the site of the osteotomy is removed to create a more challenging healing environment.[14][15]
-
Closure: The muscle layers and skin are closed in layers using absorbable and non-absorbable sutures, respectively.
-
Postoperative Care: Analgesics should be administered for a few days post-surgery. The animals should be closely monitored for any signs of infection or distress.
Strontium Ranelate Administration
-
Dosage: Dosages in rabbit studies have ranged from 450 mg/kg/day to 600 mg/kg/day.[9][13][14][15]
-
Administration Route: Oral gavage is the most common method of administration. Strontium ranelate powder can be suspended in a suitable vehicle like sterile water.
-
Treatment Duration: Treatment typically commences immediately after surgery and continues until the animals are euthanized at predetermined time points (e.g., 2, 4, or 6 weeks).[9][13][14][15]
Experimental Workflow
The following diagram outlines a typical experimental workflow for these studies.
References
- 1. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 3. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate--data on vertebral and nonvertebral fracture efficacy and safety: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate: a physiological approach for optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Effect of Strontium Ranelate on Fracture Healing: An Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium ranelate in fracture healing and joint pain improvement in a rheumatoid arthritis patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of strontium ranelate on the healing of a fractured ulna with bone gap in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Strontium Ranelate for Animal Gavage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium ranelate is a therapeutic agent investigated for its dual-action mechanism in bone metabolism, concurrently promoting bone formation and inhibiting bone resorption.[1][2][3] Its application in preclinical animal models, particularly through oral gavage, is a critical step in evaluating its efficacy and safety. The low aqueous solubility of strontium ranelate necessitates the development of a stable and homogenous suspension to ensure accurate and reproducible dosing.
This document provides detailed application notes and protocols for the preparation, administration, and analysis of strontium ranelate for animal gavage studies. These guidelines are intended to assist researchers in achieving consistent results in their preclinical evaluations.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data gathered from various preclinical studies involving the oral administration of strontium ranelate to animal models.
| Parameter | Animal Model | Dosage Range (mg/kg/day) | Vehicle | Route of Administration | Study Duration | Reference |
| Dosage | Rat | 300 - 900 | Water, Saline | Oral Gavage | Up to 120 days | [4][5][6] |
| Dosage | Rat | 225 - 900 | In Diet | Oral | 2 years | [5] |
| Dosage | Rat | 125, 250, 625 | Not Specified | Oral Gavage | 52 weeks | [7] |
| Dosage | Rabbit | 600 | Not Specified | Oral | 4 weeks | |
| Vehicle Composition | General | - | 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) with 0.1% (v/v) Tween 80 in purified water | - | - | |
| Stability | In Suspension | - | Water | - | Stable for 24 hours | [8][9] |
Experimental Protocols
Protocol 1: Preparation of Strontium Ranelate Suspension for Oral Gavage (100 mg/mL)
This protocol details the preparation of a 100 mg/mL suspension of strontium ranelate suitable for oral gavage in rodents. This concentration is a starting point and can be adjusted based on the required dosage and the maximum gavage volume for the specific animal model.
Materials:
-
Strontium Ranelate powder
-
Sodium Carboxymethyl Cellulose (CMC-Na), low viscosity
-
Tween 80
-
Purified water (sterile, for injection grade recommended)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, but recommended)
-
Analytical balance
-
Graduated cylinders and beakers
-
pH meter
Procedure:
-
Prepare the Vehicle (0.5% CMC-Na with 0.1% Tween 80):
-
Heat approximately 80% of the final required volume of purified water to 60-70°C.
-
Slowly add the CMC-Na powder to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dispersed and the solution becomes viscous.
-
Cool the solution to room temperature.
-
Add Tween 80 to the cooled CMC-Na solution to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Add purified water to reach the final volume and mix until a homogenous, clear to slightly opalescent solution is formed.
-
-
Prepare the Strontium Ranelate Suspension:
-
Accurately weigh the required amount of strontium ranelate powder.
-
In a separate container, gradually add the prepared vehicle to the strontium ranelate powder while triturating (grinding into a paste) with a spatula or pestle. This "wetting" step is crucial to prevent powder agglomeration.
-
Once a smooth paste is formed, continue to add the vehicle in small increments with constant stirring.
-
Transfer the mixture to a larger vessel and add the remaining vehicle to achieve the final desired volume and concentration (100 mg/mL).
-
Mix the suspension thoroughly using a magnetic stirrer for at least 30 minutes. For improved homogeneity, use of a homogenizer is recommended.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Measure and record the final pH of the suspension.
-
-
Storage and Handling:
-
Store the suspension in a well-closed, light-resistant container at 2-8°C.
-
Although some studies suggest stability for 24 hours, it is best practice to prepare the suspension fresh daily.[8][9]
-
Crucially, the suspension must be continuously stirred or vigorously shaken before and during dose administration to ensure a uniform concentration is delivered to each animal.
-
Protocol 2: Analytical Method for Concentration and Homogeneity Verification (UV-Vis Spectrophotometry)
This protocol provides a general method for verifying the concentration and homogeneity of the prepared strontium ranelate suspension using UV-Vis spectrophotometry. For regulatory submissions, a more rigorous, validated HPLC method is recommended.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Methanol (B129727) (HPLC grade)
-
Prepared strontium ranelate suspension
-
Strontium ranelate reference standard
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of strontium ranelate reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 40, 80 µg/mL) by serial dilution with the vehicle used for the suspension.
-
-
Preparation of Sample Solutions:
-
To assess homogeneity, collect samples from the top, middle, and bottom of the prepared suspension while it is being stirred.
-
Accurately dilute a known volume of the suspension with methanol to a theoretical concentration that falls within the range of the standard curve. This will likely involve a significant dilution factor.
-
-
UV-Vis Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for strontium ranelate in the chosen solvent (literature suggests around 321-325 nm).[10]
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Generate a standard curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Calculate the concentration of strontium ranelate in the sample solutions using the regression equation from the standard curve, accounting for the dilution factor.
-
-
Acceptance Criteria:
-
The mean concentration should be within ±10% of the target concentration.
-
For homogeneity, the concentration of each sample (top, middle, bottom) should be within ±15% of the mean concentration, with a relative standard deviation (RSD) of ≤5%.
-
Visualization of Pathways and Workflows
Signaling Pathway of Strontium Ranelate
Caption: Signaling pathway of Strontium Ranelate in bone cells.
Experimental Workflow: Gavage Solution Preparation and Administration
Caption: Workflow for preparing and administering strontium ranelate gavage solution.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strontium ranelate improves bone resistance by increasing bone mass and improving architecture in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate treatment improves oxidative damage in osteoporotic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. ec.europa.eu [ec.europa.eu]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Development of local strontium ranelate delivery systems and long term in vitro drug release studies in osteogenic medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Strontium Ranelate in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strontium ranelate is a therapeutic agent utilized in the management of osteoporosis. It uniquely features a dual mechanism of action, concurrently stimulating bone formation and inhibiting bone resorption, thereby recalibrating bone turnover to favor an increase in bone mass and enhance bone strength.[1][2] Accurate and precise analytical methods are imperative for the quantitative analysis of strontium ranelate in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. This application note details a validated UV-Vis spectrophotometric method for the determination of strontium ranelate, offering a simple, rapid, and cost-effective alternative to more complex chromatographic techniques.[3] The method is based on the absorption of ultraviolet radiation by the strontium ranelate molecule in solution.
Quantitative Data Summary
The following tables summarize the key validation parameters for the spectrophotometric determination of strontium ranelate, compiled from various validated methods. These parameters demonstrate the method's suitability for its intended purpose.
Table 1: Method Characteristics
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 321 - 323 nm | [3][4][5] |
| Solvent/Diluent | 0.1N HCl: Methanol (3:1 v/v) | |
| 0.1% v/v Trichloroacetic Acid | [4] | |
| Monobasic potassium phosphate (B84403) buffer (pH 3) | [5] |
Table 2: Linearity Data
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 5 - 50 | Not Specified | |
| 5 - 100 | > 0.999 | [3][4] |
| 4 - 28 | Not Specified | [3] |
| 2 - 20 | 0.9981 | [5] |
Table 3: Accuracy and Precision
| Parameter | Value | Reference |
| Accuracy (% Recovery) | 96.86 - 104.54% | |
| 98.87 - 100.41% | [4] | |
| 103.21% | [5] | |
| Precision (%RSD) | Low values of %RSD | |
| Intra-day Precision (%RSD) | 0.53 - 1.24% | [4] |
| Inter-day Precision (%RSD) | 1.11% | [4] |
Table 4: Limits of Detection and Quantification
| Parameter | Value (µg/mL) | Reference |
| Limit of Detection (LOD) | 0.2263 | |
| 1.13 | [4] | |
| Limit of Quantification (LOQ) | 0.68 | |
| 3.77 | [4] |
Experimental Protocol
This protocol describes a general procedure for the spectrophotometric determination of strontium ranelate. It is recommended to validate the method for specific laboratory conditions and sample matrices.
1. Instrumentation
-
A PC-based double beam UV-Visible spectrophotometer with 1 cm matched quartz cells and a spectral bandwidth of 2 nm is suitable for this analysis.[3]
2. Reagents and Materials
-
Strontium Ranelate reference standard
-
Methanol (AR grade)
-
Hydrochloric Acid (AR grade)
-
Double distilled water
-
Volumetric flasks
-
Pipettes
-
Whatman filter paper No. 41 or equivalent
3. Preparation of Solutions
3.1. Preparation of Solvent
-
Prepare a solvent mixture of 0.1N Hydrochloric Acid and Methanol in a ratio of 3:1 (v/v). For example, to prepare 100 mL of the solvent, mix 75 mL of 0.1N HCl with 25 mL of methanol.
3.2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Strontium Ranelate reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 80 mL of the solvent mixture.
-
Make up the volume to 100 mL with the solvent to obtain a final concentration of 100 µg/mL.
3.3. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions in the desired linear range (e.g., 5-50 µg/mL) by appropriate dilution with the solvent.
4. Spectrophotometric Analysis
4.1. Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette an aliquot of a working standard solution (e.g., 10 µg/mL) into a 1 cm quartz cell.
-
Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax, which should be approximately 323 nm.
4.2. Preparation of Calibration Curve
-
Measure the absorbance of each working standard solution at the determined λmax (e.g., 323 nm) against the solvent blank.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
5. Analysis of Sample Solution
-
Prepare the sample solution containing strontium ranelate in the solvent. For a tablet dosage form, an amount of powdered tablets equivalent to 10 mg of strontium ranelate can be dissolved in the solvent, filtered, and diluted to a suitable concentration within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of strontium ranelate in the sample using the equation of the line obtained from the calibration curve.
Visualizations
Caption: Workflow for the spectrophotometric determination of Strontium Ranelate.
Caption: Relationship between the analytical principle and validation parameters.
References
Troubleshooting & Optimization
Troubleshooting Strontium Ranelate solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium ranelate, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of strontium ranelate in aqueous solutions?
Strontium ranelate is characterized as being slightly soluble in neutral aqueous media.[1] Its solubility is highly dependent on the pH of the solution. It is freely soluble in aqueous solutions with a low pH (below 2) and has a reported water solubility of approximately 2.17 mg/mL to 3 mg/mL.[2][3]
Q2: How does pH affect the solubility of strontium ranelate?
The solubility of strontium ranelate significantly increases in acidic conditions. It is freely soluble at a pH below 2.[1] For experimental purposes, dissolving strontium ranelate in a buffer solution with a pH of 3.0 has been shown to be effective.[4] Conversely, it is only slightly soluble in neutral aqueous solutions.[1]
Q3: Is strontium ranelate soluble in organic solvents?
No, strontium ranelate is practically insoluble in organic solvents such as DMSO and ethanol.[1][5]
Q4: Can temperature be used to increase the solubility of strontium ranelate?
While warming a solution can sometimes aid in dissolution, for many organic strontium salts, temperature changes between 20-40°C have little effect on solubility.[6] However, for strontium ranelate specifically, one source suggests that a 1 mg/mL solution in water can be achieved with warming. The effect of temperature is less significant than the influence of pH.
Q5: Are there any known stability issues with strontium ranelate in aqueous solutions?
Strontium ranelate is susceptible to degradation in acidic and oxidative environments.[4] Forced degradation studies have shown that it degrades to a significant extent in the presence of acid and hydrogen peroxide.[4] However, it shows negligible degradation under thermal stress, UV light (up to 24 hours), and in alkaline conditions.[4]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving strontium ranelate in aqueous solutions.
Issue 1: Strontium ranelate is not dissolving in water or neutral buffer.
-
Cause: Strontium ranelate has low solubility in neutral pH environments.[1]
-
Solution:
-
Lower the pH: The most effective method to dissolve strontium ranelate is to use an acidic solution. Prepare a buffer with a pH of 3.0, such as a potassium dihydrogen phosphate (B84403) buffer adjusted with orthophosphoric acid.[4]
-
Use Sonication: Sonication can aid in the dissolution process. After adding the strontium ranelate to the acidic buffer, sonicate the solution for approximately 15 minutes.[4]
-
Gentle Warming: In some cases, gentle warming can help achieve a clear solution, particularly for lower concentrations.
-
Issue 2: The solution is cloudy or contains precipitates after initial dissolution.
-
Cause: This may be due to incomplete dissolution or the use of an inappropriate solvent. Strontium ranelate is practically insoluble in many organic solvents.[1]
-
Solution:
-
Verify Solvent: Ensure you are using an aqueous-based solvent.
-
Acidify the Solution: If using water or a neutral buffer, lower the pH as described above.
-
Centrifugation and Filtration: If cloudiness persists after acidification and sonication, it may be due to insoluble impurities. Centrifuge the solution at 2500 rpm for 10 minutes and filter the supernatant through a 0.45 µm membrane filter.[4]
-
Issue 3: Concerns about the stability of the prepared strontium ranelate solution.
-
Cause: Strontium ranelate can degrade in highly acidic or oxidative conditions over time.[4]
-
Solution:
-
Fresh Preparation: It is recommended to prepare strontium ranelate solutions fresh for each experiment.
-
Storage: If short-term storage is necessary, store the solution at low temperatures and protect it from light to minimize degradation.
-
Avoid Oxidizing Agents: Do not use solvents or reagents that contain oxidizing agents like hydrogen peroxide unless it is part of a specific experimental protocol to study degradation.[4]
-
Data Presentation
Table 1: Solubility of Strontium Ranelate in Various Solvents
| Solvent | Solubility | Temperature | pH | Notes |
| Water | ~3 mg/mL | Not Specified | Neutral | Slightly soluble.[2] |
| Water | 2.17 mg/mL | Not Specified | Neutral | [3] |
| Water | 1 mg/mL | Warmed | Neutral | Solution becomes clear upon warming. |
| Aqueous Media | Freely Soluble | Not Specified | < 2 | [1] |
| Aqueous Media | Slightly Soluble | Not Specified | Neutral | [1] |
| DMSO | Insoluble | Not Specified | Not Applicable | [5] |
| Ethanol | Insoluble | Not Specified | Not Applicable | [5] |
Experimental Protocols
Protocol 1: Preparation of Strontium Ranelate Solution for In Vitro Studies
This protocol is adapted from methods used in forced degradation studies, which require complete dissolution.[4]
Materials:
-
Strontium Ranelate powder
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Distilled water
-
Volumetric flasks
-
pH meter
-
Sonicator
-
0.45 µm membrane filter
Procedure:
-
Prepare a 50 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0):
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 950 mL of distilled water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Make up the final volume to 1000 mL with distilled water.
-
-
Dissolve Strontium Ranelate:
-
Accurately weigh the desired amount of strontium ranelate powder and transfer it to a volumetric flask.
-
Add a portion of the pH 3.0 buffer solution to the flask.
-
Sonicate the solution for 15 minutes with intermittent shaking to aid dissolution.
-
Once dissolved, dilute the solution to the final volume with the buffer solution.
-
-
Filtration (if necessary):
-
If any particulates remain, filter the solution through a 0.45 µm membrane filter.
-
Protocol 2: Preparation of Strontium Ranelate in Drinking Water for Animal Studies
This protocol is based on a method used for administering strontium ranelate to mice in drinking water.[7]
Materials:
-
Strontium Ranelate powder
-
Distilled water
-
Volumetric container (e.g., 500 mL bottle)
Procedure:
-
Weigh Strontium Ranelate: Accurately weigh the amount of strontium ranelate required to achieve the desired final concentration (e.g., for a 7.5 mmol/L strontium concentration).
-
Dissolution: Add the weighed strontium ranelate to 500 mL of distilled water in the drinking bottle.
-
Mixing: Shake the solution vigorously to dissolve the compound. Due to its slight solubility in neutral water, complete dissolution might be slow. Ensure the solution is freshly prepared every two days to maintain stability and concentration.[7]
Mandatory Visualizations
Caption: Signaling pathway of strontium ranelate.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Development of local strontium ranelate delivery systems and long term in vitro drug release studies in osteogenic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. selleckchem.com [selleckchem.com]
- 6. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]
- 7. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Strontium Ranelate Concentration for Primary Osteoblast Culture
Welcome to the technical support center for the use of strontium ranelate in primary osteoblast cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for strontium ranelate in primary osteoblast cultures?
A1: The optimal concentration of strontium ranelate can vary depending on the specific experimental endpoint (e.g., proliferation, differentiation, mineralization). However, most in vitro studies with primary osteoblasts report effective concentrations in the range of 0.1 mM to 2 mM.[1][2] Some studies have shown stimulatory effects at concentrations as low as 0.01 mM, while others have used up to 3 mM.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What are the expected effects of strontium ranelate on primary osteoblasts?
A2: Strontium ranelate has a dual mode of action, meaning it can both stimulate bone formation and inhibit bone resorption. In primary osteoblast cultures, it has been shown to:
-
Increase proliferation: Strontium ranelate can stimulate the replication of pre-osteoblastic cells.[1][4]
-
Enhance differentiation: It promotes the differentiation of osteoblasts, as indicated by increased alkaline phosphatase (ALP) activity and the expression of osteogenic markers like Runx2, bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN).[1][5][6]
-
Promote matrix mineralization: It can increase the formation of mineralized bone nodules.[5][6]
-
Increase survival: Strontium ranelate has been shown to protect osteoblasts from oxidative stress-induced apoptosis.[1]
Q3: How does strontium ranelate influence osteoblast signaling pathways?
A3: Strontium ranelate is known to modulate several key signaling pathways in osteoblasts. The primary mechanism is thought to be through the activation of the Calcium-Sensing Receptor (CaSR).[1] This can subsequently influence downstream pathways including:
-
Wnt/β-catenin signaling: This pathway is crucial for osteoblast differentiation and bone formation.[7][8]
-
MAPK/ERK pathway: Activation of this pathway is involved in osteoblast proliferation and differentiation.[9]
-
NF-κB signaling: Strontium ranelate may suppress NF-κB activation, which can promote osteoblast activity.[10]
-
OPG/RANKL pathway: It can increase the expression of osteoprotegerin (OPG) and decrease the expression of receptor activator of nuclear factor kappa-B ligand (RANKL), thereby indirectly inhibiting osteoclast formation.[1][11]
Q4: Can high concentrations of strontium ranelate be cytotoxic or have inhibitory effects?
A4: Yes, while effective within a certain range, excessive concentrations of strontium ranelate can have inhibitory or even cytotoxic effects. Some studies have reported that high concentrations can inhibit mineralization.[12] The dose-dependent effect means that exceeding the optimal concentration range may limit the pro-osteogenic effects and could lead to toxicity.[13] Therefore, a careful dose-response analysis is essential.
Troubleshooting Guide
Problem 1: No significant increase in osteoblast proliferation or differentiation is observed.
-
Possible Cause 1: Suboptimal Concentration. The concentration of strontium ranelate may be too low or too high for your specific primary osteoblast line.
-
Solution: Perform a dose-response study with a wider range of concentrations (e.g., 0.01 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) to identify the optimal concentration.
-
-
Possible Cause 2: Insufficient Treatment Duration. The duration of treatment may not be long enough to observe significant effects.
-
Possible Cause 3: Cell Health and Confluency. The initial health and confluency of the primary osteoblasts can impact their responsiveness.
-
Solution: Ensure that the cells are healthy, in the logarithmic growth phase, and plated at an appropriate density according to your protocol.
-
Problem 2: Inhibition of mineralization or reduced ALP activity at higher concentrations.
-
Possible Cause: High-Dose Inhibitory Effect. Strontium salts, at high concentrations (e.g., 0.1 mM and above), have been shown to directly inhibit the mineralization process in some primary rat osteoblast cultures, despite not affecting cell numbers or ALP activity in those specific experiments.[12]
-
Solution: If mineralization is your primary endpoint, test lower concentrations of strontium ranelate (e.g., 0.01 mM to 0.5 mM). It's a balance, as other studies show increased mineralization with higher doses, highlighting the need for optimization.[14]
-
-
Possible Cause: Assay Interference. The presence of strontium ions might interfere with certain colorimetric or fluorometric assays.
-
Solution: Run appropriate controls, including strontium ranelate in cell-free conditions, to check for any direct interference with your assay reagents.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Reagent Stability. Strontium ranelate solution may degrade over time if not stored properly.
-
Solution: Prepare fresh solutions of strontium ranelate for each experiment from a powdered stock. If storing a stock solution, aliquot and freeze at -20°C or below and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Variability in Primary Cells. Primary osteoblasts isolated from different donors or even different passages from the same donor can exhibit significant variability.
-
Solution: Use cells from the same donor and passage number for a set of comparative experiments. Thoroughly characterize each batch of primary cells.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of strontium ranelate and their observed effects on primary osteoblasts from various studies.
| Concentration(s) | Cell Type | Duration | Key Findings | Reference |
| 0.01 - 2 mM | Human Primary Osteoblasts | 24 - 72 hours | Concentration-dependent increase in OPG mRNA and protein levels.[1] | [1] |
| 0.1, 1, 2 mM | Human Primary Osteoblasts | 72 hours | 1 and 2 mM increased ALP activity twofold.[1] | [1] |
| 0.1 - 3 mM | MLO-Y4 Osteocytes | 24 hours | 3 mM enhanced NO and PGE2 release.[3] | [3] |
| 0.1 mM | Primary Osteoblasts (Rat) | 4 - 10 days | Determined as the optimum dose for cell viability and differentiation.[2][15] | [2][15] |
| 0.01, 0.1, 1 mM | Primary Osteoblasts (Rat) | 14 days | Dose-dependent inhibition of mineralization (59%, 98%, and 100% respectively).[12] | [12] |
| 0.12, 0.5 mM | Osteoblastic Cells | Up to 21 days | Increased cell proliferation and dose-dependent increase in ALP activity and mineralization.[14][16] | [14][16] |
| 0.1 - 1 mM | Primary Murine Osteoblasts | 22 days | Increased expression of ALP, BSP, and OCN, and increased bone nodule formation.[5] | [5] |
Experimental Protocols
Protocol 1: Primary Osteoblast Proliferation Assay (Thymidine Incorporation)
-
Cell Seeding: Plate primary osteoblasts in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Synchronize the cells by incubating in serum-free medium for 12-24 hours.
-
Treatment: Replace the medium with complete medium containing various concentrations of strontium ranelate (e.g., 0.1, 0.5, 1, 2 mM) or vehicle control.
-
Thymidine Labeling: After 24-48 hours of treatment, add [³H]-thymidine (1 µCi/well) and incubate for an additional 18-24 hours.
-
Harvesting: Wash the cells with PBS, lyse the cells, and harvest the DNA onto filter mats.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture and Treatment: Seed primary osteoblasts in 24-well plates and treat with strontium ranelate for 3 to 7 days, replacing the medium with fresh treatment every 2-3 days.
-
Cell Lysis: Wash the cell layers with PBS and lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Reaction: Add an aliquot of the cell lysate to a reaction buffer containing p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding NaOH.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).[1]
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by strontium ranelate in osteoblasts.
Experimental Workflow
Caption: General workflow for optimizing strontium ranelate in osteoblast culture.
References
- 1. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of strontium ranelate treatment on osteoblasts cultivated onto scaffolds of trabeculae bovine bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate affects signaling from mechanically-stimulated osteocytes towards osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium ranelate rebalances bone marrow adipogenesis and osteoblastogenesis in senescent osteopenic mice through NFATc/Maf and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 9. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The intact strontium ranelate complex stimulates osteoblastogenesis and suppresses osteoclastogenesis by antagonizing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strontium ranelate improves bone microarchitecture in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Forced Degradation Studies of Strontium Ranelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on strontium ranelate.
Frequently Asked Questions (FAQs)
Q1: Under which conditions is strontium ranelate most likely to degrade?
A1: Strontium ranelate is most susceptible to degradation under acidic and oxidative conditions.[1] It shows significant stability under neutral, alkaline, thermal (up to a certain extent), and photolytic stress conditions.[1]
Q2: What are the common degradation products of strontium ranelate observed during forced degradation studies?
A2: Two primary degradation products have been identified through liquid chromatography-mass spectrometry (LC-MS) with mass-to-charge ratios (m/z) of 299.02 and 222.96.[2][3] The exact structures of these degradants would require further elucidation using techniques like NMR spectroscopy.
Q3: I am not seeing any degradation of my strontium ranelate sample under stress conditions. What could be the issue?
A3: There are several potential reasons for not observing degradation:
-
Insufficient Stress: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration of exposure may be inadequate.
-
Inappropriate Analytical Method: The chosen analytical method (e.g., HPLC, UPLC) may not be able to separate the degradation products from the parent drug. Ensure your method is a stability-indicating method.
-
High Stability of the Drug: Strontium ranelate is known to be relatively stable under certain conditions like exposure to UV light and alkaline environments.[1]
Q4: My chromatogram shows multiple small peaks in addition to the main strontium ranelate peak. Are these all degradation products?
A4: Not necessarily. These peaks could be impurities from the initial drug substance, excipients in the formulation, or artifacts from the analytical method itself. To confirm if they are degradation products, compare the chromatograms of the stressed samples with an unstressed control sample. Peaks that appear or increase in area in the stressed samples are likely degradation products.
Troubleshooting Guides
Issue 1: Poor resolution between strontium ranelate and its degradation products in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inadequate Mobile Phase Composition | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and buffer (e.g., phosphate, acetate) composition and pH. A gradient elution may provide better separation than an isocratic one. |
| Incorrect Column Selection | Ensure the column chemistry (e.g., C18, C8) and dimensions (length, internal diameter, particle size) are suitable for separating polar and non-polar compounds. |
| Suboptimal Flow Rate or Temperature | Adjust the flow rate and column temperature to improve peak shape and resolution. |
Issue 2: Inconsistent degradation profiles across replicate experiments.
| Possible Cause | Troubleshooting Step |
| Variable Stress Conditions | Ensure precise control over stress conditions such as temperature, concentration of stressing agents, and exposure time. Use calibrated equipment. |
| Sample Preparation Inconsistency | Standardize the sample preparation procedure, including weighing, dissolution, and dilution steps. Ensure complete dissolution of the sample. |
| Instrument Variability | Check the performance of the analytical instrument (e.g., HPLC pump, injector, detector) to ensure it is functioning correctly and consistently. |
Experimental Protocols
Forced Degradation Experimental Workflow
The following diagram outlines the general workflow for conducting forced degradation studies on strontium ranelate.
Caption: General workflow for forced degradation studies of strontium ranelate.
Protocol for Acidic Degradation
-
Accurately weigh approximately 100 mg of strontium ranelate and transfer it to a 100 mL volumetric flask.
-
Add 10 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to dissolve the sample.
-
Add 5 mL of 1 N hydrochloric acid (HCl).
-
Heat the solution in a boiling water bath for 30 minutes.[1]
-
Cool the flask to room temperature.
-
Neutralize the solution with 5 mL of 1 N sodium hydroxide (B78521) (NaOH) and dilute to volume with the mobile phase.
-
Centrifuge the solution at 2500 rpm for 10 minutes.
-
Transfer 5 mL of the supernatant to a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Inject the resulting solution into the HPLC system for analysis.[1]
Protocol for Oxidative Degradation
-
Accurately weigh approximately 100 mg of strontium ranelate and transfer it to a 100 mL volumetric flask.
-
Add 10 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Add 5 mL of 3.0% hydrogen peroxide (H₂O₂).[1]
-
Heat the solution in a boiling water bath for 30 minutes.[1]
-
Cool the flask to room temperature and dilute to volume with the mobile phase.
-
Centrifuge the solution at 2500 rpm for 10 minutes.
-
Transfer 5 mL of the supernatant to a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Inject the resulting solution into the HPLC system for analysis.[1]
Data Presentation
Table 1: Summary of Forced Degradation Results for Strontium Ranelate
| Stress Condition | Reagent | Time | Temperature | % Degradation | Number of Degradation Products | Retention Times (min) of Major Degradants |
| Acidic | 1 N HCl | 30 min | Boiling Water Bath | Significant | Multiple | 12.7 |
| Alkaline | 1 N NaOH | 30 min | Boiling Water Bath | Negligible | 1 | - |
| Oxidative | 3% H₂O₂ | 30 min | Boiling Water Bath | Significant | Multiple | - |
| Thermal | - | 30 min | Boiling Water Bath | Negligible | 1 | 12.7 |
| Photolytic | UV Light | 24 hrs | Ambient | Negligible | 1 | 12.3 |
Data compiled from publicly available studies. Actual results may vary based on specific experimental conditions.[1]
Logical Relationship of Degradation
The following diagram illustrates the relationship between the applied stress conditions and the observed degradation of strontium ranelate.
References
Technical Support Center: Minimizing Strontium Ranelate Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing interference from strontium ranelate in various biochemical assays. The following information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, experimental protocols, and visual diagrams to clarify complex concepts.
Frequently Asked Questions (FAQs)
Q1: What is strontium ranelate and how does it work?
Strontium ranelate is a therapeutic agent previously used for the management of osteoporosis.[1][2] It is composed of two stable strontium atoms and an organic moiety, ranelic acid. Its mechanism of action is unique as it simultaneously promotes bone formation and inhibits bone resorption.[3][4][5] This dual action is believed to be mediated through the activation of various signaling pathways, including the calcium-sensing receptor (CaSR), Wnt/β-catenin, and NF-κB pathways.[2][6][7][8][9][10][11]
Q2: Why does strontium ranelate interfere with biochemical assays?
Interference from strontium ranelate can occur through several mechanisms:
-
Direct Spectrophotometric Interference: Strontium ranelate exhibits a significant UV absorbance maximum around 321-325 nm. This can lead to falsely elevated readings in spectrophotometric and colorimetric assays that measure absorbance in this region.
-
Interaction with Assay Reagents: As a divalent cation, strontium (Sr²⁺) can interact with assay components. For example, it may compete with other divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) for binding sites on proteins or chelating agents within the assay, potentially altering enzyme activity or signal generation.
-
Biological Effects on Assay Systems: When working with cell-based assays or samples from subjects treated with strontium ranelate, the compound's biological activity can alter the levels of the very molecules being measured. For instance, it can stimulate alkaline phosphatase (ALP) activity and influence the expression of various proteins involved in bone metabolism.[12][13]
Q3: Which common biochemical assays are most likely to be affected by strontium ranelate?
Based on its properties, the following assays are at a higher risk of interference:
-
Colorimetric and Spectrophotometric Assays: Particularly those with absorbance maxima in the UV range (around 320 nm).
-
Calcium Assays: Strontium can directly interfere with many colorimetric assays for calcium due to their similar chemical properties.
-
Alkaline Phosphatase (ALP) Assays: Strontium ranelate has been shown to directly stimulate ALP activity, which can lead to an overestimation of endogenous ALP levels.[12]
-
Protein Assays (BCA and Bradford): While direct quantitative interference data is limited in the provided search results, the presence of a divalent cation and a complex organic molecule suggests a potential for interaction with the assay reagents. It is advisable to perform validation experiments.
-
ELISAs and Immunoassays: Although no direct interference with the antibody-antigen binding is documented, high concentrations of any non-physiological compound can alter the assay environment. Validation through spike and recovery experiments is recommended.
-
Kinase Assays: Information on direct interference is scarce. However, as these assays often rely on ATP and magnesium, the presence of another divalent cation could potentially have an effect.
-
Reporter Gene Assays (e.g., Luciferase): Strontium ranelate's known effects on signaling pathways like Wnt/β-catenin mean it can directly modulate the expression of the reporter gene, which is a biological effect rather than a direct assay interference.
Troubleshooting Guides
Problem 1: Unexpectedly high absorbance readings in a colorimetric assay.
| Possible Cause | Troubleshooting Step |
| Direct spectral interference from strontium ranelate. | 1. Run a "strontium ranelate only" control (at the same concentration as in your samples) to determine its absorbance at the assay wavelength. 2. Subtract the absorbance of the strontium ranelate control from your sample readings. 3. If the background absorbance is too high, consider a sample preparation method to remove strontium ranelate (see Protocols section). |
| Strontium ranelate is reacting with the colorimetric reagent. | 1. Perform a spike and recovery experiment. Add a known amount of your analyte to a sample containing strontium ranelate and compare the measured concentration to the expected concentration. 2. If recovery is poor, a different assay method or sample purification is necessary. |
Problem 2: Inconsistent or non-reproducible results in an enzyme activity assay.
| Possible Cause | Troubleshooting Step |
| Strontium is modulating the enzyme's activity. | 1. Run control experiments with and without strontium ranelate to determine its direct effect on the purified enzyme. 2. If strontium ranelate alters the enzyme's kinetics, this must be accounted for in the data analysis or the strontium must be removed prior to the assay. |
| Chelating agents in the assay buffer are being sequestered by strontium. | 1. Consider increasing the concentration of the chelating agent (e.g., EDTA, EGTA) if it is part of the assay buffer and its primary role is to remove inhibitory metal ions. Be cautious as this may also chelate essential cofactors. 2. Alternatively, remove strontium from the sample before the assay. |
Problem 3: Discrepancies between expected and measured protein concentrations.
| Possible Cause | Troubleshooting Step |
| Strontium ranelate is interfering with the BCA or Bradford assay. | 1. Prepare your protein standards in the same buffer as your samples, including the same concentration of strontium ranelate. This will help to normalize the interference. 2. Perform a spike-and-recovery experiment to quantify the extent of interference. 3. If interference is significant, use a protein precipitation method (see Protocols section) to separate the protein from interfering substances. |
Data Presentation
Table 1: UV-Vis Absorbance of Strontium Ranelate
| Solvent/Medium | Reported Absorbance Maximum (λmax) | Reference |
| 0.1N HCl: Methanol (3:1) | 323 nm | [7] |
| 0.1% v/v Trichloroacetic Acid | 321 nm | |
| Osteogenic Medium | 325 nm |
Table 2: Documented Effects of Strontium Ranelate on Biochemical Parameters
| Parameter | Effect | Concentration Range | Reference |
| Alkaline Phosphatase (ALP) Activity | Increase | 0.05 - 0.5 mM | [12] |
| Calcium Measurement (Total) | Positive Bias | 1.0 - 5.0 mg/dL Strontium |
Experimental Protocols
Protocol 1: Sample Preparation for Removal of Strontium Ranelate by Protein Precipitation (Acetone)
This protocol is suitable for concentrating protein samples and removing interfering substances like strontium ranelate prior to protein quantification assays or other biochemical analyses where the native protein structure is not critical.
Materials:
-
Cold acetone (B3395972) (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer for protein resolubilization (compatible with downstream assay)
Procedure:
-
Place your protein sample (e.g., cell lysate) in a microcentrifuge tube.
-
Add four volumes of cold (-20°C) acetone to the sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant, which contains the strontium ranelate and other soluble components.
-
Air-dry the protein pellet for 5-10 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., PBS for ELISA, or the appropriate buffer for your protein assay).
Protocol 2: Dialysis/Buffer Exchange for Strontium Ranelate Removal
This method is ideal for removing small molecules like strontium ranelate from protein samples while maintaining the protein in a folded, active state.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10 kDa for most proteins.
-
Large volume of dialysis buffer (e.g., 1000x the sample volume). The buffer should be compatible with your downstream assay.
-
Stir plate and stir bar.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load your sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Place the sealed tubing/cassette into a beaker containing the dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Change the dialysis buffer at least twice to ensure a high concentration gradient for efficient removal of strontium ranelate.
-
After the final dialysis step, recover the sample from the tubing/cassette. The sample is now ready for your biochemical assay.
Mandatory Visualization
Below are diagrams of key signaling pathways affected by strontium ranelate, generated using the DOT language.
Caption: Strontium Ranelate and the Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Caption: Strontium Ranelate's Influence on the Wnt/β-catenin Signaling Pathway.
Caption: Modulation of the NF-κB Signaling Pathway by Strontium Ranelate.
References
- 1. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate--data on vertebral and nonvertebral fracture efficacy and safety: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of Strontium Ranelate on Metaphyseal Bone Healing in Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in Strontium Ranelate HPLC analysis
Welcome to the technical support center for the HPLC analysis of Strontium Ranelate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, with a specific focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in the HPLC analysis of Strontium Ranelate?
A1: Poor peak shape, such as peak tailing, fronting, or broadening, in the HPLC analysis of Strontium Ranelate can stem from a variety of factors. These include suboptimal mobile phase pH, secondary interactions with the stationary phase, column contamination or degradation, and issues with the HPLC system itself.[1][2][3] Specifically for Strontium Ranelate, which has acidic functional groups, interactions with residual silanols on the silica-based stationary phase are a common cause of peak tailing.[2][3]
Q2: My Strontium Ranelate peak is tailing. What is the most likely cause and how can I fix it?
A2: Peak tailing is the most common peak shape issue for Strontium Ranelate. The primary cause is often secondary polar interactions between the analyte and ionised residual silanol (B1196071) groups on the silica-based column packing.[2] Strontium Ranelate is an acidic compound, and these interactions can be minimized by adjusting the mobile phase pH to suppress the ionization of the silanol groups. Operating at a lower pH, typically around 3.0, can significantly improve peak symmetry.[4] Using a highly deactivated, end-capped column can also mitigate these secondary interactions.[2]
Q3: I am observing peak fronting for my Strontium Ranelate analysis. What should I investigate?
A3: Peak fronting is less common than tailing but can occur due to several reasons. The most frequent causes are sample overload (injecting too high a concentration or volume) and a mismatch between the sample solvent and the mobile phase.[5] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. To resolve this, try reducing the sample concentration or injection volume. It is also recommended to dissolve the sample in the mobile phase whenever possible.
Q4: My peaks are broad and have low efficiency. What are the potential causes?
A4: Broad peaks can be caused by several factors including extra-column volume, column degradation, or a suboptimal flow rate.[6] Check for excessive tubing length or diameter between the injector, column, and detector.[1] A contaminated or old column can also lead to peak broadening; replacing the guard column or the analytical column may be necessary.[7] Finally, ensure the flow rate is optimized for your column dimensions and particle size.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing in Strontium Ranelate HPLC analysis.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart to systematically troubleshoot peak tailing.
Guide 2: Addressing Peak Fronting
This guide outlines the steps to take when encountering peak fronting.
Troubleshooting Workflow for Peak Fronting
Caption: A flowchart to systematically troubleshoot peak fronting.
Experimental Protocols
Protocol 1: Optimized HPLC Method for Strontium Ranelate Analysis
This protocol is based on a validated method that has demonstrated good peak shape and resolution.[8][9][10]
| Parameter | Recommended Condition |
| Column | Inertsil ODS-3, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol (B129727) : 0.1% Trifluoroacetic Acid (TFA) in Water (52:48, v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 34 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 321 nm |
| Sample Preparation | Dissolve Strontium Ranelate octahydrate in 0.1% TFA (v/v) to the desired concentration. Sonicate for 2 minutes and filter through a 0.45-µm nylon filter. |
Protocol 2: UPLC Method for Impurity Profiling
This UPLC method was developed to resolve Strontium Ranelate from its degradation products and impurities, and it specifically addressed and resolved peak tailing during development.[4]
| Parameter | Recommended Condition |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | 25 mM Ammonium acetate (B1210297) buffer (pH 3.0 with glacial acetic acid) : Methanol (90:10, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 2 µL |
| Detection Wavelength | 323 nm |
| Sample Preparation | Dissolve Strontium Ranelate in methanol to a stock concentration of 100 µg/mL. Further dilute with methanol to the working concentration. |
Data Presentation
The following table summarizes typical HPLC and UPLC method parameters for Strontium Ranelate analysis found in the literature, providing a comparative overview.
| Parameter | HPLC Method 1[8] | UPLC Method[4] | HPLC Method 2[11] |
| Column | Inertsil ODS-3 (4.6 x 250 mm, 5 µm) | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Zodiac C-18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | MeOH : 0.1% TFA (52:48) | Ammonium acetate buffer (pH 3.0) : MeOH (90:10) | Methanol : Water : Acetonitrile (25:25:50) |
| Flow Rate | 0.7 mL/min | 0.2 mL/min | 1.1 mL/min |
| Detection | 321 nm | 323 nm | 239 nm |
| Temperature | 34 °C | Ambient | Not Specified |
| Retention Time | ~4.4 min | Not specified | ~4.83 min |
Signaling Pathways and Logical Relationships
The chemical structure of Strontium Ranelate is a key factor in its chromatographic behavior. The presence of multiple carboxylic acid groups makes it an acidic compound, prone to interactions with the stationary phase.
Chemical Structure of Strontium Ranelate
Caption: Relationship between structure, interactions, and peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. japsonline.com [japsonline.com]
- 5. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. americanelements.com [americanelements.com]
- 11. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Cytotoxicity Assessment of Strontium Ranelate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the cytotoxicity of strontium ranelate in human cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of strontium ranelate on human cells?
Strontium ranelate is known for its dual action on bone metabolism, where it simultaneously promotes bone formation by osteoblasts and inhibits bone resorption by osteoclasts.[1] In the context of cytotoxicity, particularly in cancer cells, recent studies suggest that strontium ranelate can inhibit cell proliferation and induce apoptosis. For instance, in colorectal cancer cells, it has been shown to trigger apoptosis through the mitochondrial pathway.[2]
Q2: What concentration range of strontium ranelate should I use for my initial cytotoxicity screening?
The effective concentration of strontium ranelate can vary significantly depending on the cell line. For non-cancerous human periodontal ligament fibroblasts, cytotoxic effects were observed at concentrations of 10 mg/mL and 20 mg/mL, while 2.5 mg/mL was found to be non-toxic.[3] In osteoblastic cells, concentrations of 0.12 mM and 0.5 mM have been shown to increase cell proliferation. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from µM to mM, or µg/mL to mg/mL) to determine the optimal range for your specific cell line.
Q3: Can strontium ranelate interfere with the MTT assay?
While there is no direct evidence of strontium ranelate interfering with the MTT assay, it is crucial to include proper controls to rule out any potential artifacts. A cell-free control, containing only media, MTT reagent, and strontium ranelate at the highest concentration used in the experiment, should be included to check for direct reduction of the MTT salt by the compound.
Q4: How can I distinguish between apoptosis and necrosis induced by strontium ranelate?
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a reliable method to differentiate between apoptotic and necrotic cell death. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a feature of late apoptosis and necrosis.
Data Presentation
Table 1: Cytotoxicity of Strontium Ranelate on Human Periodontal Ligament (PDL) Fibroblasts
| Concentration (mg/mL) | Exposure Time | Observation | Reference |
| 20 | 1, 6, 12, 24 hours | Significantly lower cell viability and cell numbers | [3] |
| 10 | 1, 6, 12, 24 hours | Significantly lower cell viability and cell numbers | [3] |
| 5 | 1, 6, 12, 24 hours | No significant difference in cell viability compared to control | [3] |
| 2.5 | 1, 6, 12, 24 hours | Non-cytotoxic | [3] |
Table 2: Effects of Strontium Ranelate on Human Colorectal Cancer (CRC) Cells
| Effect | Observation | Key Molecular Changes | Reference |
| Cell Proliferation | Significantly inhibited | - | [2] |
| Cell Migration | Significantly inhibited | - | [2] |
| Cell Invasion | Significantly inhibited | - | [2] |
| Cell Cycle | Induced G1/S phase arrest | - | [2] |
| Apoptosis | Induced apoptosis via the mitochondrial pathway | Downregulation of Bcl-2, Upregulation of Caspase-3 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Human cell line of interest
-
Complete culture medium
-
Strontium ranelate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of strontium ranelate. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from your culture plates. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Concentration Adjustment: Determine the cell concentration and adjust it to 1 x 10^6 cells/mL with 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Issue: High variability in MTT assay results.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently before pipetting into each well. Avoid the outer wells of the 96-well plate as they are more prone to evaporation, or fill them with sterile PBS.
-
-
Possible Cause: Incomplete formazan crystal dissolution.
-
Solution: After adding the solubilization solution, place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. Visually inspect the wells under a microscope before reading.
-
Issue: Cell viability is greater than 100% at low concentrations of strontium ranelate.
-
Possible Cause: Proliferative effect of the compound.
-
Solution: Strontium ranelate has been shown to be proliferative for certain cell types, such as osteoblasts, at specific concentrations. This is a valid biological result. Consider performing a cell proliferation assay (e.g., BrdU incorporation) to confirm this effect.
-
-
Possible Cause: Experimental error.
-
Solution: Double-check dilutions of the compound and ensure accurate pipetting. Ensure that the control wells are representative of untreated cells.
-
Issue: No apoptotic cells detected by flow cytometry after treatment.
-
Possible Cause: Incorrect timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your cell line with the specific concentration of strontium ranelate used.
-
-
Possible Cause: The concentration of strontium ranelate is too low or too high.
-
Solution: A very high concentration might induce rapid necrosis, bypassing the apoptotic pathway. A very low concentration may not be sufficient to induce apoptosis. Perform a dose-response experiment to find the optimal concentration for apoptosis induction.
-
Visualizations
References
- 1. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity analysis of strontium ranelate on cultured human periodontal ligament fibroblasts: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response study design for Strontium Ranelate in vivo experiments
This guide provides technical support for researchers, scientists, and drug development professionals designing and conducting dose-response studies with Strontium Ranelate (SR) in in vivo models. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Strontium Ranelate?
A1: Strontium Ranelate is known for its dual mechanism of action on bone remodeling.[1][2] It simultaneously promotes bone formation by stimulating osteoblast proliferation and differentiation while inhibiting bone resorption by reducing osteoclast differentiation and activity and promoting their apoptosis.[2][3][4][5] This "uncoupling" effect rebalances bone turnover in favor of bone formation, leading to increased bone mass and improved microarchitecture.[1][4]
Q2: Which signaling pathways are involved in Strontium Ranelate's action?
A2: The primary pathways involved are the Calcium-Sensing Receptor (CaSR), RANKL/OPG, and Wnt signaling pathways.[5][6] Strontium acts as an agonist for the CaSR on osteoblasts and osteoclasts.[1][6] In osteoblasts, this activation stimulates the expression of osteoprotegerin (OPG) and suppresses the expression of Receptor Activator of Nuclear Factor kappa-Β Ligand (RANKL).[1][2][6][7] Since OPG acts as a decoy receptor for RANKL, this shift ultimately reduces the formation and activity of bone-resorbing osteoclasts.[1][2]
Q3: What is a typical dose range for Strontium Ranelate in rodent models of osteoporosis?
A3: Doses in rat models of osteoporosis (commonly ovariectomized rats) typically range from 125 mg/kg/day to over 1800 mg/kg/day.[8][9][10] Several studies have shown dose-dependent effects, with a dose of 625 mg/kg/day in rats being effective in preventing bone loss and improving bone strength, which is considered to correspond to the clinical dose used in humans.[9][10][11] However, some studies have reported a lack of anabolic response at lower doses like 25 and 150 mg/kg/day.[12]
Q4: What is the most common animal model for studying the efficacy of Strontium Ranelate?
A4: The ovariectomized (OVX) rat is the most widely used model.[8][9][10][12] This model mimics postmenopausal osteoporosis, characterized by estrogen deficiency that leads to a reduction in bone mineral content and deterioration of trabecular bone volume.[3] It is a well-established model for evaluating the efficacy of anti-osteoporotic drugs.
Q5: How should Strontium Ranelate be administered in in vivo studies?
A5: Daily oral gavage is the most common and controlled method of administration in rat and mouse studies.[8][12][13][14] The compound is typically suspended in distilled water or saline.[8][15] Administration can also be done by incorporating the dose into the feed, which may be less stressful for the animals but offers less control over the exact daily dosage.[11]
Q6: What key endpoints should be measured in a dose-response study?
A6: A comprehensive study should include:
-
Bone Mineral Density (BMD) and Content (BMC): Assessed by Dual-Energy X-ray Absorptiometry (DXA).[12][16]
-
Bone Microarchitecture: Analyzed using micro-computed tomography (µCT) to evaluate parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10][16][17]
-
Biomechanical Strength: Measured via mechanical testing (e.g., three-point bending or compression tests) to determine parameters like maximal load and stiffness.[9][10][16]
-
Biochemical Markers of Bone Turnover: Serum or plasma levels of bone formation markers (e.g., P1NP, Bone-Specific Alkaline Phosphatase - BSAP) and resorption markers (e.g., CTX, NTX).[3][18][19]
-
Bone Histomorphometry: Provides cellular-level detail on bone formation and resorption rates using fluorochrome labeling.[12][16][20]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| No significant effect on BMD or bone strength | Insufficient Dose: The selected dose may be too low to elicit a significant anabolic or anti-resorptive response. Some studies show no effect at 25-150 mg/kg/day in OVX rats.[12] | Conduct a pilot study with a wider dose range. Consider using higher doses such as 500-625 mg/kg/day, which have been shown to be effective.[10][13][14] |
| Dietary Interference: The bioavailability of strontium is significantly reduced by concurrent intake of food, particularly calcium.[1] | Administer SR by oral gavage at least 2-3 hours apart from feeding to maximize absorption.[1] Ensure the animal diet has a normal calcium content (e.g., ~1.2%), as low calcium can affect results.[12] | |
| High variability in results between animals | Inconsistent Gavage Technique: Improper or inconsistent oral gavage can lead to variable dosing, aspiration, or stress, affecting outcomes. | Ensure all personnel are thoroughly trained in oral gavage. Use appropriately sized, flexible feeding tubes.[21] Administer the substance slowly to prevent regurgitation.[21] |
| Animal Stress: High stress levels can influence metabolic and hormonal states, impacting bone turnover and study results. | Allow for a proper acclimatization period before starting the experiment. Handle animals consistently and minimize procedural stress. | |
| Unexpected changes in biochemical markers | Timing of Sample Collection: Bone turnover markers can fluctuate. The timing of blood collection relative to SR administration and the animal's circadian rhythm can impact levels. | Standardize the time of day for all blood sample collections. Collect baseline samples before treatment begins and at consistent intervals throughout the study. |
| Assay Specificity/Sensitivity: The chosen assay may lack the required sensitivity or may cross-react with other substances. | Use validated, species-specific ELISA kits for bone turnover markers. Run quality controls and standards with each assay plate. | |
| Difficulty with Bone Histomorphometry Analysis | Poor Fluorochrome Labeling: Incorrect timing or dosage of fluorochrome labels (e.g., calcein (B42510), alizarin) can result in faint or absent labels. | Administer fluorochrome labels via intraperitoneal injection at precise intervals (e.g., 10 days apart).[22] Ensure the correct dose is used (e.g., 10 mg/kg for calcein green).[22] |
| Artifacts in Sectioning: Undecalcified bone sectioning is challenging and can lead to artifacts like shattering or tearing. | Ensure complete embedding in a suitable medium like methyl methacrylate.[23] Use a heavy-duty microtome with a sharp, appropriate blade (e.g., tungsten carbide).[23] |
Data Presentation: Summary of In Vivo Studies
Table 1: Effects of Strontium Ranelate on Bone Parameters in Ovariectomized (OVX) Rodents
| Animal Model | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Sprague-Dawley Rat | 125, 250, 625 | 52 weeks | Dose-dependent prevention of OVX-induced biomechanical deterioration. At 625 mg/kg, energy for fracture was completely maintained vs. SHAM.[10] | [10] |
| Sprague-Dawley Rat | 625 | 13 weeks | Increased total BMD, bone volume fraction, and cortical BMD.[11] | [11] |
| Sprague-Dawley Rat | 1800 | 8 weeks | Significantly higher vertebral and femoral BMD compared to OVX control group.[8] | [8] |
| Wistar Rat | 500 | 120 days | Increased glutathione (B108866) peroxidase (GSH-Px) and catalase (CAT) activities, suggesting a preventive effect on oxidative damage.[13][14] | [13][14] |
| Sprague-Dawley Rat | 25, 150 | 90 days | No significant increase in bone formation or improvements in bone mass or strength.[12] | [12] |
| SWISS Mouse | Molar equivalent to SR | 16 weeks | Increased tissue mineral density (TMD) in both trabecular and cortical bone.[24] | [24] |
Experimental Protocols & Visualizations
Strontium Ranelate Signaling Pathway
Strontium Ranelate (SR) exerts a dual effect by activating the Calcium-Sensing Receptor (CaSR). In osteoblasts, this leads to increased OPG and decreased RANKL expression, which inhibits osteoclastogenesis. Simultaneously, it stimulates osteoblast proliferation and differentiation, promoting bone formation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 3. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. Effects of strontium ranelate, raloxifene and misoprostol on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Strontium Ranelate on Metaphyseal Bone Healing in Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strontium ranelate treatment improves oxidative damage in osteoporotic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. if-pan.krakow.pl [if-pan.krakow.pl]
- 15. Influence of systemic strontium ranelate on the progression and as adjunctive therapy for the nonsurgical treatment of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The effects of strontium ranelate on biochemical markers of bone turnover and their relationship with bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative effects of teriparatide and strontium ranelate on bone biopsies and biochemical markers of bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Dynamic bone histomorphometry to measure the rate of bone formation in vivo [bio-protocol.org]
- 23. youtube.com [youtube.com]
- 24. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Strontium Ranelate on Bone Mineralization Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium ranelate in bone mineralization assays.
Frequently Asked Questions (FAQs)
Q1: What is the dual effect of strontium ranelate on bone remodeling?
A1: Strontium ranelate uniquely possesses a dual mechanism of action that rebalances bone turnover. It simultaneously stimulates bone formation by promoting osteoblast differentiation and activity, while also inhibiting bone resorption by reducing osteoclast differentiation and function.[1][2] This dual action distinguishes it from many other osteoporosis treatments that solely focus on either inhibiting resorption or promoting formation.
Q2: How does strontium ranelate influence osteoblast function and mineralization?
A2: Strontium ranelate enhances the replication of pre-osteoblastic cells and increases the synthesis of collagen and other essential proteins of the bone extracellular matrix.[3] It has been shown to increase the expression of osteogenic markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN), leading to an increase in the number of bone nodules.[1]
Q3: Can the incorporation of strontium into the bone matrix affect experimental results?
A3: Yes, strontium can substitute for calcium in the hydroxyapatite (B223615) crystals of the bone mineral matrix.[4] This incorporation can influence the physicochemical properties of the bone and may interfere with certain analytical techniques used to measure bone mineral density and calcium content.[4][5]
Q4: Does strontium ranelate interfere with common bone mineralization assays?
A4: Yes, strontium ranelate can interfere with assays that rely on the detection of divalent cations. For example, Alizarin Red S staining, a common method for detecting calcium deposits, is not strictly specific for calcium and can also bind to strontium, potentially leading to an overestimation of mineralization.[6]
Troubleshooting Guides
Issue 1: Overestimation of Mineralization with Alizarin Red S Staining
Problem: You observe an unexpectedly high level of Alizarin Red S staining in your strontium ranelate-treated osteoblast cultures compared to controls, which may not correlate with other markers of osteogenic differentiation.
Possible Cause: Alizarin Red S is an anthraquinone (B42736) dye that chelates divalent cations. While it is commonly used to stain calcium deposits, it is not strictly specific and can also bind to strontium.[6] Since strontium ranelate treatment leads to the incorporation of strontium into the mineralized matrix, the dye may be binding to both calcium and strontium, leading to an artificially intense stain.
Solutions:
-
Acknowledge the limitation: Be aware of this potential artifact and interpret Alizarin Red S staining results in conjunction with other mineralization and osteogenic markers.
-
Use complementary staining methods: Employ von Kossa staining, which detects the phosphate (B84403) component of hydroxyapatite, as a complementary method. While not entirely specific for bone mineral, it is less likely to be directly affected by the presence of strontium.
-
Alternative quantification methods: Instead of relying solely on staining intensity, consider quantifying the expression of late-stage osteogenic markers like osteocalcin or osteopontin (B1167477) via qPCR or ELISA.
-
Elemental analysis: For definitive quantification of calcium and strontium deposition, consider using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or energy-dispersive X-ray spectroscopy (EDX) on your cell cultures.
Issue 2: Inconsistent or Unexpected Results with von Kossa Staining
Problem: You observe weak or inconsistent von Kossa staining in your strontium ranelate-treated cultures, despite other indicators suggesting robust osteogenesis.
Possible Cause: von Kossa staining is an indirect method for detecting mineralization; it stains the anionic part (phosphate) of calcium phosphate deposits. The silver nitrate (B79036) in the staining solution reacts with phosphate ions, and the resulting silver phosphate is then reduced to black metallic silver by light. While strontium itself does not directly interfere, alterations in the crystal structure or composition of the mineral due to strontium incorporation might subtly affect the staining process. Additionally, high concentrations of strontium salts have been reported in some in vitro studies to potentially inhibit mineralization, which could lead to reduced staining.[7]
Solutions:
-
Optimize staining protocol: Ensure optimal conditions for the von Kossa staining procedure, including the concentration of silver nitrate, exposure to a UV light source, and appropriate counterstaining.
-
Corroborate with other assays: As with Alizarin Red S, use von Kossa staining in combination with other methods to confirm your findings. Measure alkaline phosphatase activity or the expression of key osteogenic genes.
-
Control for strontium concentration: Be mindful of the concentration of strontium ranelate used in your experiments, as very high doses might have an inhibitory effect on mineralization in vitro that is not representative of the in vivo situation.[7]
Experimental Protocols
Alizarin Red S Staining Protocol for Mineralization Assessment
This protocol is adapted for use with osteoblast cultures treated with strontium ranelate.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% (v/v) Neutral Buffered Formalin
-
2% Alizarin Red S solution (w/v) in distilled water, pH adjusted to 4.1-4.3 with ammonium (B1175870) hydroxide.
Procedure:
-
Cell Culture and Treatment: Plate osteoblasts at a suitable density and culture in osteogenic differentiation medium with or without strontium ranelate for the desired period (e.g., 14-21 days).
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 10% neutral buffered formalin for 30 minutes at room temperature.
-
-
Washing:
-
Carefully remove the formalin.
-
Wash the cells three times with distilled water.
-
-
Staining:
-
Add a sufficient volume of 2% Alizarin Red S solution to cover the cell monolayer.
-
Incubate at room temperature for 20-30 minutes.
-
-
Destaining and Washing:
-
Aspirate the Alizarin Red S solution.
-
Wash the cells four to five times with distilled water to remove excess stain.
-
-
Visualization:
-
Add PBS to the wells to prevent drying.
-
Visualize the stained mineralized nodules using a brightfield microscope.
-
Quantification (Elution Method):
-
After the final wash, add 10% (w/v) cetylpyridinium (B1207926) chloride to each well.
-
Incubate at room temperature for 1 hour with gentle shaking to elute the stain.
-
Transfer the supernatant to a 96-well plate.
-
Read the absorbance at 562 nm using a microplate reader.
-
Note on interpretation: When comparing strontium-treated samples to controls, be aware that the eluted color may represent both calcium- and strontium-bound Alizarin Red S.
von Kossa Staining Protocol for Mineralization Assessment
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
10% (v/v) Neutral Buffered Formalin
-
5% (w/v) Silver Nitrate Solution
-
Distilled Water
-
5% (w/v) Sodium Thiosulfate (B1220275) Solution
-
Nuclear Fast Red Solution (Counterstain)
Procedure:
-
Cell Culture and Fixation: Follow steps 1 and 2 as described in the Alizarin Red S protocol.
-
Washing: Wash the fixed cells thoroughly with distilled water (at least three changes).
-
Silver Nitrate Incubation:
-
Add 5% silver nitrate solution to each well, ensuring the cell layer is fully covered.
-
Expose the plate to a bright light source (e.g., UV lamp or direct sunlight) for 30-60 minutes. Mineralized nodules will turn black or dark brown.
-
-
Washing: Rinse the wells several times with distilled water.
-
Removal of Unreacted Silver:
-
Add 5% sodium thiosulfate solution and incubate for 5 minutes at room temperature.
-
Wash thoroughly with distilled water.
-
-
Counterstaining:
-
Add Nuclear Fast Red solution and incubate for 5 minutes.
-
Wash with distilled water.
-
-
Visualization: Visualize the stained nodules (black/brown) and cell nuclei (pink/red) under a microscope.
Quantitative Data Summary
Table 1: Effect of Strontium Ranelate on Osteoblast Differentiation Markers and Mineralization
| Parameter | Cell Type | Strontium Ranelate Concentration | Duration of Treatment | Observed Effect | Reference |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 cells | 1 mM | 4 and 14 days | Increased activity | [8] |
| Collagen Synthesis | MC3T3-E1 cells | 1 mM | 4 and 10 days | Increased synthesis | [8] |
| Bone Nodule Number | Primary murine osteoblasts | Not specified | 22 days | Increased number | [1] |
| Osteocalcin (OCN) mRNA Expression | Primary murine osteoblasts | Not specified | 22 days | Increased expression | [1] |
| Bone Sialoprotein (BSP) mRNA Expression | Primary murine osteoblasts | Not specified | 22 days | Increased expression | [1] |
| Bone Volume/Total Volume (BV/TV) | Ovariectomized rats | 500 mg/kg/day | 12 weeks | Increased by 51.5% | [9] |
| Bone Volume/Total Volume (BV/TV) | Ovariectomized rats | 1000 mg/kg/day | 12 weeks | Increased by 1.1-fold | [9] |
Signaling Pathways and Experimental Workflows
Strontium ranelate exerts its effects on bone cells through the modulation of several key signaling pathways.
Signaling Pathways Activated by Strontium Ranelate in Osteoblasts
Strontium ranelate's pro-osteogenic and anti-resorptive effects are mediated through a complex interplay of signaling cascades. A primary mechanism involves the activation of the Calcium-Sensing Receptor (CaSR), which subsequently triggers downstream pathways including the MAPK/ERK and Wnt/β-catenin signaling pathways.
Caption: Signaling pathways activated by strontium ranelate in osteoblasts.
Experimental Workflow for Investigating Strontium Ranelate's Effect on Osteoblast Differentiation
This workflow outlines the key steps to assess the impact of strontium ranelate on osteoblast differentiation and mineralization in vitro.
Caption: Experimental workflow for assessing strontium ranelate's effects.
References
- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of strontium ranelate administration on bisphosphonate-altered hydroxyapatite: Matrix incorporation of strontium is accompanied by changes in mineralization and microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of bone strontium on BMD measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]
- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Normal matrix mineralization induced by strontium ranelate in MC3T3-E1 osteogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium ranelate treatment enhances hydroxyapatite-coated titanium screws fixation in osteoporotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of a New Batch of Strontium Ranelate Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the bioactivity of a new batch of Strontium Ranelate standard. It offers a comparative analysis with established anti-osteoporotic agents—Alendronate, Raloxifene (B1678788), and Teriparatide—supported by experimental data and detailed protocols to ensure the reliability and consistency of research outcomes.
Introduction to Strontium Ranelate and the Importance of Bioactivity Validation
Strontium Ranelate is a unique therapeutic agent for osteoporosis, distinguished by its dual mechanism of action that simultaneously stimulates bone formation and inhibits bone resorption.[1][2][3] This contrasts with other classes of osteoporosis drugs, such as bisphosphonates (e.g., Alendronate) and selective estrogen receptor modulators (SERMs, e.g., Raloxifene) which are primarily anti-resorptive, and anabolic agents like Teriparatide that predominantly stimulate bone formation.[4][5][6][7]
Given its complex mode of action, it is imperative for researchers to validate the bioactivity of each new batch of Strontium Ranelate standard. This ensures that the compound exhibits the expected effects on bone cells, thereby guaranteeing the accuracy and reproducibility of experimental results. This guide outlines key in vitro assays to confirm its anabolic and anti-resorptive properties in comparison to a known reference standard and other widely used anti-osteoporotic drugs.
Comparative Bioactivity: Strontium Ranelate vs. Other Osteoporosis Treatments
The bioactivity of a new Strontium Ranelate batch can be benchmarked against its expected effects and those of other common anti-osteoporotic drugs. The following tables summarize the anticipated outcomes in key in vitro assays that model bone formation and resorption.
Table 1: Comparative Effects on Osteoblast Function (Bone Formation)
| Parameter | Strontium Ranelate | Alendronate | Raloxifene | Teriparatide |
| Mechanism of Action | Dual action: primarily stimulates osteoblasts via the Calcium-Sensing Receptor (CaSR) and modulates the OPG/RANKL pathway.[8] | Primarily anti-resorptive; some studies suggest it may also promote osteoblast differentiation.[1] | Selective Estrogen Receptor Modulator (SERM) with estrogen-agonist effects on bone.[3][6][8][9][10] | Anabolic agent; a recombinant form of parathyroid hormone that directly stimulates osteoblast activity.[2][7][11][12][13] |
| Alkaline Phosphatase (ALP) Activity | Dose-dependent increase, indicating enhanced osteoblast differentiation.[14] | Increases ALP activity and expression. | Generally considered to have minimal direct impact on ALP activity in vitro. | Potent stimulator of ALP activity. |
| Mineralization (Alizarin Red S Staining) | Increases the formation of mineralized nodules. | Promotes osteoblastic mineralization. | Limited direct effect on mineralization in vitro. | Strongly enhances mineralization. |
Table 2: Comparative Effects on Osteoclast Function (Bone Resorption)
| Parameter | Strontium Ranelate | Alendronate | Raloxifene | Teriparatide |
| Mechanism of Action | Inhibits osteoclast differentiation and activity, in part by decreasing RANKL and increasing OPG expression by osteoblasts.[15] | Potent inhibitor of osteoclast-mediated bone resorption by disrupting the mevalonate (B85504) pathway, leading to osteoclast apoptosis.[1][4][5][16][17] | Anti-resorptive through its estrogen-agonist effects on bone, reducing osteoclast activity.[3][6][8][9][10] | Primarily anabolic, though intermittent administration can lead to a net increase in bone formation over resorption.[2][7][11][12][13] |
| Osteoclastogenesis (TRAP Staining) | Reduces the number and size of TRAP-positive multinucleated osteoclasts.[15] | Strongly inhibits the formation of TRAP-positive osteoclasts. | Reduces osteoclast formation. | Complex effects; may not directly inhibit osteoclastogenesis in vitro in the same manner as anti-resorptive agents. |
Experimental Protocols for Bioactivity Validation
The following are detailed protocols for essential in vitro assays to validate the bioactivity of a new Strontium Ranelate batch.
Osteoblast-Mediated Bone Formation Assays
a) Alkaline Phosphatase (ALP) Activity Assay
This assay is a well-established marker for early osteoblast differentiation.[14]
-
Cell Culture: Seed pre-osteoblastic cells (e.g., MC3T3-E1 or primary calvarial osteoblasts) in 24-well plates and culture until confluent.
-
Treatment: Introduce osteogenic differentiation medium containing various concentrations of the new Strontium Ranelate batch, a reference standard, and comparator drugs (Alendronate, Teriparatide). Include a vehicle control.
-
Incubation: Culture for 7 to 14 days, replacing the medium every 2-3 days.
-
Assay: Lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. Read the absorbance at 405 nm.
-
Normalization: Normalize ALP activity to the total protein content in each well, determined by a standard protein assay (e.g., BCA).
b) Mineralization Assay (Alizarin Red S Staining)
This assay visualizes and quantifies the calcium deposition by mature osteoblasts, a hallmark of late-stage differentiation.
-
Cell Culture and Treatment: Follow the same procedure as the ALP assay, but extend the culture period to 21-28 days to allow for robust matrix mineralization.
-
Staining: Fix the cells with 4% paraformaldehyde, and then stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Quantification: After washing away the excess dye, the stained mineralized nodules can be imaged. For quantitative analysis, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride, and the absorbance measured at approximately 562 nm.
Osteoclast-Mediated Bone Resorption Assay
a) Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in active osteoclasts, making it a reliable marker for osteoclast differentiation and number.[15]
-
Cell Culture: Isolate bone marrow macrophages (BMMs) from mice or use a suitable cell line (e.g., RAW 264.7).
-
Differentiation and Treatment: Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation. Concurrently, treat the cells with the new Strontium Ranelate batch, a reference standard, and comparator drugs (Alendronate, Raloxifene).
-
Incubation: Culture for 5-7 days until large, multinucleated osteoclasts are visible in the control group.
-
Staining: Fix the cells and perform TRAP staining using a commercially available kit. TRAP-positive, multinucleated cells will appear red or purple.
-
Analysis: Quantify the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) per field of view.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways, experimental workflow, and a logical comparison of the drug actions.
Caption: Dual-action signaling pathway of Strontium Ranelate on bone cells.
Caption: Experimental workflow for the validation of Strontium Ranelate bioactivity.
Caption: A logical comparison of the primary actions of different osteoporosis drugs.
References
- 1. e-century.us [e-century.us]
- 2. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alendronate on osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparable effects of alendronate and strontium ranelate on femur in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alendronate promotes osteoblast differentiation and bone formation in ovariectomy-induced osteoporosis through interferon-β/signal transducer and activator of transcription 1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No difference between strontium ranelate (SR) and calcium/vitamin D on bone turnover markers in women with established osteoporosis previously treated with teriparatide: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium ranelate and alendronate have differing effects on distal tibia bone microstructure in women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Comparative effects of teriparatide and strontium ranelate on bone biopsies and biochemical markers of bone turnover in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of strontium ranelate and alendronate on bone microstructure in women with osteoporosis. Results of a 2-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bone matrix quality in paired iliac bone biopsies from postmenopausal women treated for 12 months with strontium ranelate or alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of strontium ranelate, raloxifene and misoprostol on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effects of teriparatide and strontium ranelate in the periosteum of iliac crest biopsies in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Effects of Teriparatide and Strontium Ranelate on Bone Biopsies and Biochemical Markers of Bone Turnover in Postmenopausal Women With Osteoporosis | Semantic Scholar [semanticscholar.org]
Strontium Ranelate vs. Bisphosphonates: A Comparative Guide on Osteoclast Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of strontium ranelate and bisphosphonates on osteoclast activity, supported by experimental data. The information is intended to assist researchers and professionals in understanding the distinct mechanisms of these two classes of osteoporosis treatments.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Osteoclasts, the primary bone-resorbing cells, are a key target for therapeutic intervention. Both strontium ranelate and bisphosphonates are effective in reducing fracture risk, yet they achieve this through fundamentally different interactions with osteoclasts. Strontium ranelate exhibits a dual mechanism of action, not only inhibiting bone resorption but also stimulating bone formation[1][2]. In contrast, bisphosphonates are potent inhibitors of osteoclast function, leading to their inactivation and apoptosis[3].
Comparative Efficacy on Osteoclast Activity: In Vitro Data
The following table summarizes quantitative data from various in vitro studies, illustrating the distinct effects of strontium ranelate and bisphosphonates on key parameters of osteoclast activity. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in a single study are limited.
| Parameter | Strontium Ranelate | Bisphosphonates (Alendronate/Zoledronic Acid) | References |
| Osteoclast Formation | Dose-dependent reduction in the number of mature osteoclasts. A 50% inhibition was observed at 1 mM (in mouse marrow cultures). | Potent inhibition of osteoclast formation. Alendronate showed significant inhibition at concentrations as low as 10⁻¹⁰ mol/L. | [4][5] |
| Bone Resorption Activity | Dose-dependent inhibition of bone resorption. The inhibitory effects were noted to be close to those of salmon calcitonin in a mouse calvaria culture system. | Strong inhibition of bone resorption. Zoledronic acid IC50 values for inhibition of bone resorption varied from 0.06 to 12.57µM in osteoclasts from different individuals. | [6] |
| Osteoclast Apoptosis | Increases osteoclast apoptosis. | Potently induces osteoclast apoptosis, particularly nitrogen-containing bisphosphonates. | [3] |
| Actin Ring Formation | Disrupts the osteoclast actin-containing sealing zone, which is crucial for bone resorption. | Disrupts the formation of the ruffled border and actin ring due to inhibition of the mevalonate (B85504) pathway. | [3][4] |
| RANKL/OPG Ratio (in osteoblasts) | Decreases the RANKL/OPG ratio by suppressing RANKL expression and stimulating OPG expression in osteoblasts, thereby indirectly inhibiting osteoclastogenesis. | Primarily act directly on osteoclasts. Some studies suggest they may have an indirect effect on osteoblasts. | [7] |
Mechanisms of Action: A Deeper Dive
The divergent effects of strontium ranelate and bisphosphonates on osteoclast activity stem from their unique molecular mechanisms.
Strontium Ranelate: A Dual-Action Agent
Strontium ranelate's mechanism is multifaceted. It is believed to act in part through the calcium-sensing receptor (CaSR), leading to the modulation of key signaling pathways in both osteoblasts and osteoclasts[7]. In osteoclasts, it inhibits differentiation and activity, and promotes apoptosis. A key distinguishing feature is its ability to disrupt the actin cytoskeleton, a critical component for the osteoclast's resorptive function[4]. Furthermore, by influencing the RANKL/OPG signaling axis in osteoblasts, it indirectly curtails osteoclast formation[7].
References
- 1. droracle.ai [droracle.ai]
- 2. A Comparison of Osteoblast and Osteoclast In Vitro Co-Culture Models and Their Translation for Preclinical Drug Testing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone resorption pit assays. [bio-protocol.org]
- 4. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Strontium Ranelate's Impact on Commercial ELISA Kits: A Guide to Ensuring Data Integrity
For researchers, scientists, and drug development professionals utilizing commercial ELISA kits for biomarker analysis in the presence of strontium ranelate, understanding the potential for cross-reactivity and interference is paramount to generating reliable and accurate data. While direct comparative studies on specific commercial kits are limited, this guide provides a framework for evaluating assay performance and ensuring the integrity of experimental results.
Strontium ranelate, a therapeutic agent for osteoporosis, possesses a unique dual mechanism of action, simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] Its administration leads to changes in the levels of various bone turnover markers, which are frequently quantified using commercial ELISA kits. However, the presence of strontium ranelate in patient samples introduces a potential confounding variable: direct interference with the immunoassay itself. This guide outlines the potential for such cross-reactivity, provides detailed experimental protocols for its assessment, and presents the signaling pathways influenced by strontium ranelate.
Potential for Cross-Reactivity and Interference
Cross-reactivity in an ELISA occurs when a substance other than the intended analyte binds to the assay's antibodies, leading to an inaccurate signal.[4] In the context of strontium ranelate, interference could theoretically occur through several mechanisms:
-
Direct Binding to Antibodies: Although structurally distinct from the protein biomarkers being measured, it is conceivable that strontium ranelate or its metabolites could interact with the capture or detection antibodies, either specifically or non-specifically.
-
Matrix Effects: The presence of strontium ranelate can alter the sample matrix, potentially affecting antibody-antigen binding kinetics or the enzymatic reaction of the reporter system.[5]
-
Interference with Signal Generation: Strontium ions have been shown to interfere with certain colorimetric and enzymatic assays.[6][7][8] This is particularly relevant for ELISA formats that rely on such detection methods. For instance, studies have demonstrated that high concentrations of strontium can cause a positive bias in some total calcium measurement procedures.[6][7]
Given these possibilities, it is crucial for researchers to validate the performance of their chosen ELISA kits in the presence of strontium ranelate.
Experimental Protocols for Assessing Interference
To ensure the accuracy of biomarker quantification, a series of validation experiments should be performed. These protocols are based on established guidelines for immunoassay validation.[9][10][11][12][13][14][15][16]
Spike and Recovery Analysis
This experiment determines if the presence of strontium ranelate affects the ability of the ELISA to accurately measure the target analyte.
Methodology:
-
Prepare a series of known concentrations of the target analyte (biomarker) in the appropriate sample matrix (e.g., serum, plasma).
-
Divide each concentration into two aliquots.
-
Spike one aliquot with a clinically relevant concentration of strontium ranelate. The other aliquot serves as the control. Therapeutic plasma concentrations of strontium are reported to be in the range of 134.0 ± 9.8 µmol/L to 140 ± 10 µmol/L after six to twelve months of treatment.
-
Analyze both sets of samples using the commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent recovery for the spiked samples using the following formula:
% Recovery = (Measured Concentration in Spiked Sample / (Expected Concentration in Spiked Sample)) * 100
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120%.
Linearity of Dilution
This experiment assesses whether the endogenous analyte in a sample can be reliably measured at different dilutions in the presence of strontium ranelate.
Methodology:
-
Obtain a patient sample known to contain a high concentration of the target analyte and strontium ranelate.
-
Prepare a series of serial dilutions of the sample using the assay buffer.
-
Analyze the undiluted and diluted samples with the ELISA kit.
-
Multiply the measured concentrations by their respective dilution factors to obtain the final concentration for each dilution.
-
Plot the final concentrations against the dilution factors.
Acceptance Criteria: The plot should be linear, and the coefficient of variation (%CV) between the back-calculated concentrations should be within an acceptable limit (e.g., ≤20%).
Specificity (Cross-Reactivity) Assessment
This experiment directly evaluates if strontium ranelate generates a signal in the absence of the target analyte.
Methodology:
-
Prepare a series of concentrations of strontium ranelate in the sample matrix, ranging from expected physiological levels to supra-therapeutic levels.
-
These samples should not contain the target analyte.
-
Analyze these samples using the ELISA kit.
-
Compare the signal generated by the strontium ranelate samples to the signal of the zero calibrator (blank).
Acceptance Criteria: The signal from the strontium ranelate samples should not be significantly different from the blank, indicating no direct cross-reactivity.
Data Presentation: A Framework for Comparison
When evaluating multiple ELISA kits, the quantitative data from the validation experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Spike and Recovery of a Hypothetical Biomarker in the Presence of Strontium Ranelate
| ELISA Kit | Analyte Concentration (ng/mL) | Strontium Ranelate Concentration (µM) | Expected Concentration (ng/mL) | Measured Concentration (ng/mL) | % Recovery |
| Kit A | 10 | 150 | 10 | 9.8 | 98% |
| 50 | 150 | 50 | 48.5 | 97% | |
| 100 | 150 | 100 | 95.2 | 95.2% | |
| Kit B | 10 | 150 | 10 | 12.5 | 125% |
| 50 | 150 | 50 | 61.0 | 122% | |
| 100 | 150 | 100 | 118.9 | 118.9% |
Table 2: Linearity of Dilution for a Patient Sample Containing Strontium Ranelate
| ELISA Kit | Dilution Factor | Measured Concentration (ng/mL) | Final Concentration (ng/mL) | %CV |
| Kit A | 1 | 80.5 | 80.5 | 5.2% |
| 2 | 41.2 | 82.4 | ||
| 4 | 20.1 | 80.4 | ||
| Kit B | 1 | 81.2 | 81.2 | 15.8% |
| 2 | 35.5 | 71.0 | ||
| 4 | 15.8 | 63.2 |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the key signaling pathways affected by strontium ranelate and a typical workflow for assessing ELISA kit cross-reactivity.
Caption: Workflow for evaluating ELISA kit performance.
Caption: Strontium ranelate's dual action on bone cells.
Conclusion
While commercial ELISA kits are invaluable tools for biomarker research, the introduction of therapeutic agents like strontium ranelate necessitates a thorough validation of assay performance. The experimental protocols outlined in this guide provide a robust framework for researchers to assess potential cross-reactivity and interference, thereby ensuring the generation of accurate and reliable data. By systematically evaluating spike and recovery, linearity of dilution, and specificity, scientists can confidently select and utilize commercial ELISA kits in studies involving patients treated with strontium ranelate, ultimately contributing to a clearer understanding of the drug's effects and the progression of bone-related diseases.
References
- 1. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Prevention of early postmenopausal bone loss by strontium ranelate: the randomized, two-year, double-masked, dose-ranging, placebo-controlled PREVOS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Strontium Interference in Calcium Measurement Procedures and Content in Supplements as Measured by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. texilajournal.com [texilajournal.com]
- 11. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. researchgate.net [researchgate.net]
- 16. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Certificate of Analysis: A Guide for Strontium Ranelate Standards
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CofA) for a reference standard is a critical document that guarantees its identity, purity, and overall quality. This guide provides a comprehensive interpretation of a typical CofA for a Strontium Ranelate standard, comparing key analytical parameters and detailing the experimental protocols used to determine them. Understanding these components is essential for ensuring the accuracy and validity of analytical data in research and development.
Key Analytical Parameters on a Strontium Ranelate CofA
A Certificate of Analysis for a Strontium Ranelate reference standard will typically present data from a variety of analytical tests. Below is a summary of the most critical parameters and their significance.
| Parameter | Typical Specification | Significance |
| Assay (by HPLC/UPLC) | ≥ 98.0% | Confirms the amount of the active pharmaceutical ingredient (API) present. |
| Identity | Conforms to reference spectrum (IR/NMR) | Verifies that the material is indeed Strontium Ranelate. |
| Water Content (Karl Fischer) | ≤ 2.0% | Water can affect the stability and accurate weighing of the standard. |
| Residual Solvents (GC) | Meets USP <467> or ICH limits | Ensures that solvents used in the manufacturing process are below harmful levels. |
| Individual Impurity (HPLC/UPLC) | ≤ 0.5% | Quantifies known and unknown related substances.[1] |
| Total Impurities (HPLC/UPLC) | ≤ 1.0% | Provides an overall assessment of the purity of the standard.[1] |
| Limit of Detection (LOD) | Report value (e.g., 1.078 µg/ml for STR)[1] | Indicates the lowest concentration of the analyte that can be reliably detected.[1] |
| Limit of Quantitation (LOQ) | Report value (e.g., 3.267 µg/ml for STR)[1] | The lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[1] |
Comparison with Alternative Standards
While Strontium Ranelate is a primary standard for osteoporosis research, other related compounds may be used for specific analytical purposes. The table below offers a hypothetical comparison with a common impurity standard.
| Parameter | Strontium Ranelate Standard | Strontium Ranelate Impurity A Standard |
| Purity (HPLC) | ≥ 98.0% | ≥ 95.0% |
| Identity | Confirmed | Confirmed |
| Intended Use | Quantitative analysis of the API | Identification and quantification of a specific impurity |
Experimental Protocols: A Closer Look
The values presented in a CofA are derived from rigorous experimental testing. Below are detailed methodologies for key experiments performed on Strontium Ranelate standards.
High-Performance Liquid Chromatography (HPLC/UPLC) for Assay and Impurity Profiling
This technique is central to determining the purity and assay of Strontium Ranelate.
-
Instrumentation : A UPLC system with a photodiode array detector.[1]
-
Column : ACQUITY UPLC C18 BEH (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase : A gradient mixture of an aqueous buffer (e.g., Ammonium acetate (B1210297) buffer pH 3.0) and an organic solvent (e.g., Methanol).[1]
-
Flow Rate : 0.2 ml/minute.[1]
-
Detection Wavelength : 323 nm.[1]
-
Injection Volume : 2 µl.[1]
-
Sample Preparation : A stock solution of the standard is prepared in a suitable solvent (e.g., methanol) and diluted to a working concentration (e.g., 50 µg/ml).[1]
Identity Verification by Infrared (IR) Spectroscopy
IR spectroscopy is a common method for confirming the identity of a compound by matching its spectrum to that of a known reference.
-
Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation : The sample is typically prepared as a potassium bromide (KBr) disc or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure : The infrared spectrum of the sample is recorded over a specific range (e.g., 4000-400 cm⁻¹) and compared with the reference spectrum of Strontium Ranelate.
Water Content by Karl Fischer Titration
This method is specific for the determination of water content.
-
Instrumentation : Karl Fischer Titrator.
-
Principle : The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected potentiometrically.
Visualizing Workflows and Pathways
To better understand the logical flow of analysis and the biological context of Strontium Ranelate, the following diagrams are provided.
Caption: Logical workflow for the analysis of a Strontium Ranelate standard.
Strontium ranelate is known to have a dual effect on bone metabolism.[2][3] It stimulates bone formation and inhibits bone resorption, which is a key factor in its therapeutic effect for osteoporosis.[2][3]
Caption: Simplified signaling pathway of Strontium Ranelate in bone cells.
References
A Head-to-Head In Vivo Comparison of Strontium Ranelate and Other Strontium Salts for Bone Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, an element with chemical similarities to calcium, has garnered significant interest in the field of bone health and osteoporosis treatment. Strontium ranelate, a prescribed medication in many countries, has been shown to have a dual mechanism of action, both stimulating bone formation and reducing bone resorption.[1][2][3] However, other strontium salts, such as strontium citrate (B86180) and strontium chloride, are available as dietary supplements and are also purported to support bone health. This guide provides a comprehensive head-to-head in vivo comparison of strontium ranelate with other strontium salts, focusing on their effects on bone mineral density, microarchitecture, and turnover. The information presented is based on available preclinical data to assist researchers and drug development professionals in understanding the relative efficacy of these compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from in vivo animal studies comparing the effects of strontium ranelate, strontium citrate, and strontium chloride on various bone parameters.
Table 1: Bone Mineral Density (BMD) and Bone Microarchitecture in Ovariectomized (OVX) Mice
| Parameter | Strontium Ranelate | Strontium Citrate | Strontium Chloride | Control (OVX) | Sham | Reference |
| Trabecular TMD (g/cm³) | Significantly higher than OVX and Sham | Significantly higher than OVX, but lowest among Sr groups | Significantly higher than OVX and Sham | Lower than Sham | Higher than OVX | [4] |
| Cortical TMD (g/cm³) | Significantly higher than OVX and Sham | Significantly higher than OVX and Sham, but lowest among Sr groups | Significantly higher than OVX and Sham | Lower than Sham | Higher than OVX | [4] |
| Bone Volume / Total Volume (BV/TV) (%) | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | [4] |
| Trabecular Number (Tb.N) (1/mm) | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | [4] |
| Trabecular Thickness (Tb.Th) (mm) | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | [4] |
| Trabecular Separation (Tb.Sp) (mm) | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | Data not provided in a comparable format | [4] |
| Whole Bone Strontium Content (µg/g) | Highest among all groups | Lowest among Sr groups | Intermediate | Not detected | Not detected | [4] |
*TMD: Tissue Mineral Density. Data presented is a qualitative summary of the study's findings where exact values were not provided in a directly comparable table. Strontium ranelate and strontium chloride showed a more pronounced effect on increasing trabecular and cortical TMD compared to strontium citrate.[4]
Table 2: Bone Turnover Markers in Growing Mice
| Marker | Strontium Ranelate | Strontium Chloride | Control | Reference |
| PINP (µg/L) (Bone Formation) | No significant difference vs. Control | No significant difference vs. Control | - | [1] |
| CTX-I (µg/L) (Bone Resorption) | No significant difference vs. Control | No significant difference vs. Control | - | [1] |
Note: While strontium ranelate has been shown in other studies to increase bone formation markers and decrease resorption markers, this direct comparative study in growing mice did not find a statistically significant effect for either strontium ranelate or strontium chloride on these specific markers.[1]
Biomechanical Strength and Pharmacokinetics
Currently, there is a notable lack of direct, head-to-head in vivo comparative studies on the biomechanical strength (e.g., using three-point bending tests) and detailed pharmacokinetic profiles (Cmax, Tmax, AUC, bioavailability) of strontium ranelate versus other strontium salts like citrate and chloride under identical experimental conditions. While individual studies have reported on the bioavailability of strontium ranelate and strontium chloride separately, a direct comparison is not available. This represents a significant data gap in the literature.
Experimental Protocols
Study 1: Comparison of Strontium Ranelate, Citrate, and Chloride in an Ovariectomized Mouse Model[4]
-
Animal Model: Female SWISS mice, aged seven weeks. Osteoporosis was induced by ovariectomy (OVX). A sham-operated group served as a control.
-
Treatment Groups:
-
OVX + Strontium Ranelate (SrR)
-
OVX + Strontium Citrate (SrC)
-
OVX + Strontium Chloride (SrCl)
-
OVX (no supplementation)
-
Sham (no supplementation)
-
-
Dosage: Equivalent molar amounts of strontium were administered to the treatment groups.
-
Duration: 16 weeks.
-
Key Analyses:
-
Bone Microarchitecture: Femurs were analyzed using micro-computed tomography (micro-CT) to determine trabecular and cortical bone parameters.
-
Elemental Analysis: Whole-bone strontium content was determined using inductively coupled plasma-optical emission spectroscopy (ICP-OES).
-
Study 2: Comparison of Strontium Ranelate and Strontium Chloride on Bone Turnover Markers in Growing Mice[1]
-
Animal Model: Healthy, growing SWISS mice.
-
Treatment Groups:
-
Strontium Ranelate
-
Strontium Chloride
-
Control
-
-
Dosage: Specific dosages were administered (details not fully provided in the abstract).
-
Duration: Not explicitly stated in the abstract.
-
Key Analyses:
-
Bone Turnover Markers: Serum levels of Procollagen Type I N-terminal Propeptide (PINP) and C-terminal telopeptide of type I collagen (CTX-I) were measured using immunoassays.
-
Bone Microarchitecture: Femoral microarchitecture was assessed by micro-CT.
-
Signaling Pathways and Mechanisms of Action
Strontium's effects on bone metabolism are primarily attributed to its ability to modulate the function of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[5][6] The ranelate moiety in strontium ranelate is not considered to be pharmacologically active. Therefore, the observed effects are attributed to the strontium ion itself.
Key Signaling Pathways:
-
Calcium-Sensing Receptor (CaSR): Strontium acts as an agonist for the CaSR on osteoblasts and osteoclasts.[7]
-
Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt signaling pathway in osteoblasts, a critical pathway for osteoblastogenesis and bone formation.[5]
-
RANKL/OPG Pathway: Strontium can modulate the RANKL/OPG system, a key regulator of osteoclast differentiation and activity. It has been shown to decrease the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and increase the expression of OPG (Osteoprotegerin), a decoy receptor for RANKL. This shift in the RANKL/OPG ratio inhibits osteoclast formation and activity.[8]
Caption: Signaling pathways modulated by strontium in bone cells.
Experimental Workflow
The general workflow for in vivo studies comparing different strontium salts typically involves the following steps:
Caption: General experimental workflow for in vivo comparison.
Conclusion
Based on the available in vivo data, both strontium ranelate and strontium chloride demonstrate a greater effect on increasing bone mineral density in ovariectomized mice compared to strontium citrate.[4] Strontium ranelate resulted in the highest strontium incorporation into the bone.[4] However, a direct comparative study in growing mice showed no significant differences in the effects of strontium ranelate and strontium chloride on bone turnover markers.[1]
A significant knowledge gap exists regarding the comparative effects of these strontium salts on bone biomechanical strength and their pharmacokinetic profiles. Further head-to-head in vivo studies are warranted to fully elucidate the relative efficacy of different strontium salts in improving bone quality and to inform future research and development in the field of osteoporosis treatment. Researchers should be cautious about extrapolating the findings from one strontium salt to another, as the available evidence suggests potential differences in their in vivo performance.
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis | MDPI [mdpi.com]
- 3. Effects of strontium on bone strength, density, volume, and microarchitecture in laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study | Semantic Scholar [semanticscholar.org]
- 6. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPLC Methods for Strontium Ranelate: A Comparative Guide to Linearity and Accuracy
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data quality and regulatory compliance. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Strontium Ranelate, focusing on the key validation parameters of linearity and accuracy. Experimental data from published studies are presented to offer an objective performance assessment against alternative analytical techniques.
Comparative Analysis of Analytical Methods for Strontium Ranelate
While HPLC stands out as a robust and widely used technique for the analysis of Strontium Ranelate, several other methods have also been employed. The choice of method often depends on the specific requirements of the analysis, such as the need for stability indication, sample throughput, and available instrumentation.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | High selectivity, sensitivity, and accuracy; suitable for stability-indicating assays.[1][2][3] | Requires more complex instrumentation and skilled operators; can be more time-consuming for sample analysis. |
| Ultraviolet (UV) Spectrophotometry | Measurement of the absorbance of UV light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective.[4][5] | Prone to interference from excipients and degradation products; lower selectivity compared to HPLC.[4][5] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material, followed by densitometric quantification. | High sample throughput; low solvent consumption.[6] | Lower resolution and sensitivity compared to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency; small sample volume required.[6] | Can have lower reproducibility of migration times compared to HPLC retention times. |
Experimental Protocols: A Validated RP-HPLC Method
The following protocol is a summary of a validated Reverse-Phase HPLC (RP-HPLC) method for the determination of Strontium Ranelate.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil C18 column.[2]
-
Mobile Phase: A mixture of Methanol, Water, and Acetonitrile in a ratio of 25:25:50 (v/v/v).[2][3]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 239 nm.[2]
-
Temperature: Ambient.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Strontium Ranelate reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the linearity study (e.g., 10-70 µg/mL).[2][3]
-
Sample Preparation: For pharmaceutical formulations, dissolve a quantity of the product equivalent to a known amount of Strontium Ranelate in the mobile phase to achieve a concentration within the linear range.
3. Method Validation Procedures:
-
Linearity:
-
Inject the prepared working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
-
-
Accuracy (Recovery):
-
Prepare placebo samples spiked with known amounts of Strontium Ranelate at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[3]
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level using the formula: (Amount found / Amount added) * 100%
-
Performance Data: Linearity and Accuracy
The performance of the validated HPLC method is summarized below, with data compiled from various studies.
Table 1: Linearity Data for Strontium Ranelate by HPLC
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 20 - 320 | 0.99998 | [1][7][8] |
| 10 - 70 | 0.999 | [2][3] |
| 50 - 250 | 0.999 | [4] |
| 50 - 250 | Not Specified | [9] |
| 10 - 60 | Not Specified | [10] |
Table 2: Accuracy (Recovery) Data for Strontium Ranelate by HPLC
| Spiked Concentration Level | Recovery Range (%) | Reference |
| 40 - 120 µg/mL | 96.1 - 102.1 | [1][7][8] |
| 50%, 100%, 150% | 98.10 - 101.77 | [3] |
| Not Specified | 97 - 102 | [4] |
| 1, 10, 80 µg/mL | Not Specified | [11] |
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process and a comparison with alternative methods.
Caption: Workflow for HPLC Method Validation of Strontium Ranelate.
Caption: Comparison of HPLC with Alternative Analytical Methods.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Validation and stability indicating RP-HPLC method for the determinationof strontium ranelate API in pharmaceutical formulations - IJNDD [ijndd.in]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. japsonline.com [japsonline.com]
- 11. Development of local strontium ranelate delivery systems and long term in vitro drug release studies in osteogenic medium - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Ranelate: A Comparative Review of Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Strontium ranelate, a therapeutic agent known for its dual mechanism of action in promoting bone formation and inhibiting bone resorption, has been extensively evaluated in a variety of animal models. This guide provides a comprehensive comparison of its efficacy across different preclinical settings, supported by experimental data and detailed protocols. The following sections objectively present the performance of strontium ranelate, offering valuable insights for researchers in the field of bone and cartilage disorders.
Efficacy in Ovariectomized Rodent Models of Postmenopausal Osteoporosis
Ovariectomized (OVX) rats and mice are the most widely used models to simulate postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss. Studies consistently demonstrate the effectiveness of strontium ranelate in preventing and restoring bone mass and strength in these models.
In ovariectomized rats, strontium ranelate has been shown to prevent the reduction in bone mineral content and the decrease in trabecular bone volume.[1][2] It achieves this by decreasing bone resorption while maintaining bone formation at a high level, as evidenced by plasma biochemical markers and histomorphometric indices.[1][2] Long-term treatment (52 weeks) with strontium ranelate in OVX rats prevented the deterioration of vertebral biomechanical properties by preserving bone mass and microarchitecture.[3] Furthermore, studies comparing strontium ranelate to other treatments like raloxifene (B1678788) and misoprostol (B33685) in OVX rats found that strontium ranelate was more effective at increasing both vertebral and femoral bone mineral density (BMD).[4] A study also demonstrated that the combination of strontium ranelate and impact exercise had a more positive effect on bone remodeling in OVX rats compared to either treatment alone.[5]
Similar positive outcomes have been observed in ovariectomized mouse models. A comparative study of different strontium salts (ranelate, citrate, and chloride) in OVX mice revealed that all forms increased bone tissue mineral density (TMD).[6][7][8] Notably, strontium ranelate and strontium chloride showed a significant increase in trabecular bone mineral density compared to the sham group.[6][8]
Quantitative Data from Ovariectomized Rodent Studies
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Ovariectomized Sprague-Dawley Rats | 125, 250, 625 mg/kg/day | 52 weeks | Dose-dependent prevention of OVX-induced deterioration in vertebral mechanical properties. At 625 mg/kg/day, energy for fracture was completely maintained vs. SHAM. Increased bone volume, higher trabeculae number, and lower trabecular separation. | [3] |
| Ovariectomized Sprague-Dawley Rats | 1800 mg/kg/day | 8 weeks | Significantly higher vertebral and femoral BMD compared to OVX, raloxifene, and misoprostol groups. | [4] |
| Ovariectomized Wistar Rats | 630 mg/kg body weight (in food) | 13 weeks | Enhanced biomechanical properties, bone mineral density, trabecular area, density, and thickness, and cortical density in the lumbar spine. | [9] |
| Ovariectomized SWISS Mice | Equivalent molar amount of strontium to SrR | 16 weeks | Increased tissue mineral density (TMD) of trabecular and cortical bone compared to the OVX group. | [6][7][8] |
Efficacy in Fracture Healing Models
The dual action of strontium ranelate suggests its potential to enhance fracture repair. Studies in rabbit models have investigated this application with varied results.
One study involving a 5 mm bone gap in the ulna of rabbits reported that fracture healing was slower in the strontium ranelate-treated group (450 mg/kg daily for six weeks) compared to the control group based on X-ray and CT scans.[10][11][12] However, histopathological examination revealed callus formation in both groups.[10][11][12] The authors concluded that while strontium may not interfere with bone cell proliferation, it might delay mineralization in the acute stage of fracture healing.[10][11][12] In contrast, another study on ulnar osteotomy in rabbits found that strontium ranelate treatment (600 mg/kg/day) for two weeks resulted in a statistically significant higher callus diameter, total callus area, and lower osteoclast number compared to the control group.[13]
Quantitative Data from Fracture Healing Studies
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Rabbit (ulnar bone gap) | 450 mg/kg/day | 6 weeks | Radiologically, none of the fractures united in the test group, while 80% united in the control group. Histologically, callus formation was observed in both groups. | [10][11][12] |
| Rabbit (ulnar osteotomy) | 600 mg/kg/day | 2 weeks | Statistically significant higher callus diameter and total callus area. Lower osteoclast number/mm² compared to the control group. | [13] |
Efficacy in Other Animal Models
The therapeutic potential of strontium ranelate has been explored in other contexts, such as genetic bone disorders and osteoarthritis.
In a mouse model of Osteogenesis Imperfecta (OIM), a condition characterized by brittle bones, strontium ranelate treatment (1800 mg/kg/day for 11 weeks) significantly reduced the number of fractures, comparable to the effects of alendronate.[14] Both treatments also led to significant increases in trabecular bone mineral density, bone histomorphometric parameters, and biomechanical properties.[14]
In an experimental model of osteoarthritis in rats induced by sodium monoiodoacetate, both prophylactic and therapeutic administration of strontium ranelate (25 and 50 mg/kg) showed positive effects on pain-related behaviors.[15][16]
Quantitative Data from Other Animal Model Studies
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Osteogenesis Imperfecta (oim/oim) Mouse | 1800 mg/kg/day | 11 weeks | Significant reduction in the average number of fractures per mouse. Significant increase in trabecular BMD, bone volume, trabecular number, cortical thickness, and biomechanical strength. | [14] |
| Osteoarthritis Wistar Rat | 25 and 50 mg/kg/day | 4 weeks | Prophylactic and therapeutic administration improved motor activity and reduced articular incapacitation and mechanical hyperalgesia. | [15][16] |
Experimental Protocols
Ovariectomized Rat Model of Osteoporosis
-
Animals: Sexually mature female Sprague-Dawley or Wistar rats (e.g., 3 months old, weighing ~250 g).[4][9]
-
Procedure: Bilateral ovariectomy is performed under anesthesia. A sham group undergoes a similar surgical procedure without the removal of the ovaries.
-
Treatment: Strontium ranelate is typically administered orally via gavage or mixed in the feed. Dosages have ranged from 125 to 1800 mg/kg/day.[3][4]
-
Duration: Studies have ranged from 8 weeks to 52 weeks.[3][4]
-
Endpoints: Bone mineral density (BMD) of the femur and vertebrae measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT). Biomechanical testing of bone strength (e.g., three-point bending test). Histomorphometric analysis of bone microarchitecture (e.g., trabecular bone volume, trabecular number, trabecular separation). Measurement of bone turnover markers in serum or urine (e.g., alkaline phosphatase, osteocalcin, deoxypyridinoline).
Rabbit Model of Fracture Healing
-
Animals: Adult rabbits (e.g., New Zealand white).
-
Procedure: A standardized bone defect is created, for example, a 5 mm gap in the mid-shaft of the ulna, or a simple osteotomy.[10][11][12][13]
-
Treatment: Strontium ranelate is administered orally. Dosages have ranged from 450 to 600 mg/kg/day.[10][11][12][13]
-
Endpoints: Radiographic assessment (X-ray, CT scans) of callus formation and fracture union. Biomechanical testing of the healed bone. Histological and histomorphometric analysis of the callus tissue.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Strontium Ranelate
Caption: Dual action of Strontium Ranelate on bone cells.
Experimental Workflow for Ovariectomized Animal Model
Caption: Typical experimental workflow for OVX studies.
References
- 1. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Strontium ranelate improves bone strength in ovariectomized rat by positively influencing bone resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of strontium ranelate, raloxifene and misoprostol on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis | MDPI [mdpi.com]
- 7. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Strontium Ranelate on the Muscle and Vertebrae of Ovariectomized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of strontium ranelate on the healing of a fractured ulna with bone gap in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of strontium ranelate on the healing of a fractured ulna with bone gap in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparable Effects of Strontium Ranelate and Alendronate Treatment on Fracture Reduction in a Mouse Model of Osteogenesis Imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of strontium ranelate on pain behavior in an experimental model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Strontium Ranelate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Strontium Ranelate in pharmaceutical formulations. The information presented is collated from published single-laboratory validation studies and is intended to assist in the selection and implementation of a suitable analytical method for quality control and research purposes. While no formal inter-laboratory validation studies were identified in the public domain, this guide also proposes a standardized workflow for conducting such a study to ensure method reproducibility across different facilities.
Comparison of Analytical Method Performance
The following tables summarize the key performance characteristics of various validated analytical methods for Strontium Ranelate, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet (UV) Spectrophotometry.
| Parameter | HPLC Method 1 | UPLC Method | UV-Spectrophotometry Method |
| Linearity Range | 20–320 μg/mL[1][2] | 10–60 µg/ml | 5-100 µg/mL[3] |
| Correlation Coefficient (R²) | 0.99998[1][2] | > 0.999 | > 0.999[3] |
| Accuracy (% Recovery) | 96.1–102.1%[1][2] | 100.21% w/w (Assay Value) | 98.87-100.41%[3] |
| Precision (RSD) | Intra-day: 1.0–1.4%, Inter-day: 1.2–1.4%[2] | Intra-day & Inter-day: < 2% | Intra-day: 0.53-1.24%, Inter-day: 1.11%[3] |
| Limit of Detection (LOD) | 0.06 μg/mL[2] | 1.078 µg/ml | 1.13 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.20 μg/mL[2] | 3.267 µg/ml | 3.77 µg/mL[3] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of Strontium Ranelate in bulk and pharmaceutical formulations.[4]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of monobasic potassium phosphate (B84403) buffer and methanol (B129727) (3:1 v/v).[4]
-
Flow Rate : 0.8 ml/min.[4]
-
Detection Wavelength : 323 nm.[4]
-
Temperature : 25 °C.[4]
-
Sample Preparation : A stock solution of Strontium Ranelate is prepared by dissolving the standard in the mobile phase to a known concentration. Working standards are prepared by further dilution. For pharmaceutical formulations, a sample equivalent to a specific amount of Strontium Ranelate is dissolved in the mobile phase, sonicated, filtered, and then diluted to the desired concentration.[5]
Ultra-Performance Liquid Chromatography (UPLC) Method
This stability-indicating UPLC method is designed for the identification and quantification of Strontium Ranelate and its impurities.
-
Instrumentation : UPLC system with a photodiode array detector.
-
Column : ACQUITY UPLC C18 BEH (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : Ammonium acetate (B1210297) buffer (pH 3.0, adjusted with Glacial Acetic acid) and Methanol in a 90:10 % v/v ratio.
-
Flow Rate : 0.2 ml/minutes.
-
Injection Volume : 2 µl.
-
Detection Wavelength : 323 nm.
-
Temperature : Room temperature.
-
Sample Preparation : A standard stock solution is prepared by dissolving Strontium Ranelate in methanol. The sample solution is suitably diluted to the working concentration.
UV-Spectrophotometric Method
A simple and rapid method for the assay of Strontium Ranelate.[3]
-
Instrumentation : A UV-Visible spectrophotometer.
-
Solvent : 0.1% V/V trichloroacetic acid.[3]
-
Detection Wavelength : 321 nm.[3]
-
Sample Preparation : A stock solution is prepared by dissolving a known weight of Strontium Ranelate in the solvent. Working solutions are prepared by diluting the stock solution to fall within the linear range of the method.[3]
Proposed Workflow for Inter-Laboratory Validation
To establish the reproducibility and robustness of an analytical method across different laboratories, a formal inter-laboratory validation study is essential. The following workflow outlines the key steps for such a study.
Caption: Proposed workflow for an inter-laboratory validation study.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Development of local strontium ranelate delivery systems and long term in vitro drug release studies in osteogenic medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Strontium Ranelate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical compounds, such as strontium ranelate, is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans for strontium ranelate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes nitrile, butyl, neoprene, polyvinyl chloride (PVC), or Viton gloves, chemical splash goggles, and a fully buttoned lab coat.[1] For larger quantities or if there is a risk of dust generation, a face shield and double gloving are recommended.[1] All handling of strontium compounds should occur in a well-ventilated area or a certified laboratory chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1]
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[2] Seek prompt medical attention.[2]
-
Skin Contact: Wash the affected area thoroughly with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[2][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and seek medical attention.[2]
Step-by-Step Disposal Procedure
The disposal of strontium ranelate and its waste should be conducted by following a systematic procedure to ensure safety and compliance with regulations.
1. Waste Identification and Segregation:
-
Identify the waste as strontium ranelate.
-
Consult the Safety Data Sheet (SDS) for any specific disposal instructions.[1]
-
Do not mix strontium ranelate waste with incompatible materials such as strong acids, strong oxidizing and reducing agents, or flammable materials.[1]
2. Handling Spills:
-
Small Spills:
-
Large Spills:
3. Containerization and Labeling:
-
Place the collected waste into a clearly labeled, sealed, and suitable container, such as a polyethylene (B3416737) container.[1]
-
The label should include the chemical name, concentration, and any associated hazards.[1]
4. Storage and Disposal:
-
Store waste containers in a well-ventilated, locked-up area.[2]
-
The ultimate disposal of strontium ranelate waste must be in accordance with all applicable federal, state, and local regulations.[2][4]
-
It is often required to dispose of chemical waste through an approved waste disposal plant or a licensed professional waste disposal service.[5] Do not empty into drains.
Quantitative Data for Disposal Considerations
While specific quantitative disposal limits for strontium ranelate are not broadly defined and depend on local regulations, some guidance is available for aqueous solutions of other strontium compounds, which can serve as a reference point.
| Parameter | Value/Range | Compound | Notes |
| pH for potential drain disposal | 6 - 9 | Strontium Hydroxide | Aqueous solutions within this pH range that do not meet other hazardous waste criteria may be eligible for drain disposal, pending approval from local authorities and the institution's Environmental Health and Safety (EHS) department.[1] |
Experimental Protocols
The procedures outlined above are based on established safety protocols for handling and disposing of chemical waste in a laboratory setting. Specific experimental protocols that generate strontium ranelate waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset of the experiment.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of strontium ranelate.
Caption: Workflow for the safe disposal of strontium ranelate.
References
Personal protective equipment for handling Strontium Ranelate (Standard)
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of Strontium Ranelate. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Strontium Ranelate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1][2][3] Appropriate PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and irritation.[1][3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against dust particles and splashes causing eye irritation.[1][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Minimizes skin exposure to the chemical.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated | Prevents respiratory tract irritation from inhaling dust particles.[2] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of Strontium Ranelate and ensuring the safety of personnel.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation : Always handle Strontium Ranelate in a well-ventilated area, preferably in a chemical fume hood to avoid dust and aerosol formation.[1][2]
-
Donning PPE : Put on all required PPE as specified in Table 1 before opening the container.
-
Dispensing : Carefully weigh and dispense the required amount of the substance, avoiding the creation of dust.
-
Cleaning : After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the handling area.[1]
-
Doffing PPE : Remove PPE carefully to avoid contaminating yourself and the surrounding area.
Storage Conditions
-
Keep the container tightly sealed.[1]
-
Store in a cool, dry, and well-ventilated place.[1]
-
Some suppliers recommend storage in a freezer.[3]
-
Store away from strong oxidizing agents, strong acids, and alkalis.[1]
Disposal Plan
Proper disposal of Strontium Ranelate and its containers is crucial to prevent environmental contamination.
Disposal Procedure
-
Waste Collection : Collect waste Strontium Ranelate and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.
-
Environmental Precaution : Do not allow the substance to enter drains or watercourses.[4]
-
Regulatory Compliance : Dispose of the waste material through an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Container Disposal : Dispose of the empty container as unused product, following the same hazardous waste regulations.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling Strontium Ranelate in a laboratory setting.
Caption: Workflow for Safe Handling of Strontium Ranelate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
